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  • Product: 5-Bromo-4,6-difluoroindoline-2,3-dione
  • CAS: 874830-74-7

Core Science & Biosynthesis

Foundational

Spectroscopic Profile of 5-Bromo-4,6-difluoroindoline-2,3-dione: A Technical Guide for Advanced Research

Introduction: The Significance of Substituted Isatins Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry and materials science.[1][2] These heterocyclic compounds ar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Isatins

Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry and materials science.[1][2] These heterocyclic compounds are not merely synthetic curiosities; they are endogenous molecules found in various organisms and exhibit a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3] The strategic placement of halogen atoms on the isatin core is a well-established method to modulate lipophilicity, membrane permeability, and binding affinity to biological targets, often enhancing therapeutic efficacy.[3]

This technical guide provides an in-depth, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 5-Bromo-4,6-difluoroindoline-2,3-dione . This compound, featuring a unique substitution pattern of a bromine atom and two fluorine atoms, is of significant interest to researchers in drug discovery and organic synthesis. While experimental spectra for this specific molecule are not widely published, this document synthesizes data from closely related analogues and foundational spectroscopic principles to offer a robust, predictive framework for its structural characterization. This guide is designed to empower researchers, scientists, and drug development professionals to confidently identify and characterize this molecule, anticipate its spectral features, and design appropriate analytical workflows.

Molecular Structure and Spectroscopic Implications

The structure of 5-Bromo-4,6-difluoroindoline-2,3-dione contains several key features that dictate its spectroscopic fingerprint: an amide N-H proton, two carbonyl groups (a ketone at C3 and an amide at C2), and a highly substituted aromatic ring. The powerful electron-withdrawing effects of the two fluorine atoms at positions 4 and 6, combined with the bromine at position 5, will significantly influence the electron density distribution across the molecule. This, in turn, will induce predictable shifts in NMR, alter the vibrational frequencies of bonds in IR, and direct fragmentation pathways in MS.

Caption: Standardized workflow for NMR data acquisition and processing.

1. Sample Preparation:

  • Weigh approximately 15-20 mg of 5-Bromo-4,6-difluoroindoline-2,3-dione. [4] * Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for isatins and helps in observing the acidic N-H proton. [5][6] * If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. [4] 2. Spectrometer Setup and Data Acquisition:

  • Use an NMR spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • Tune and shim the instrument on the sample to achieve optimal resolution and line shape.

  • ¹H NMR: Acquire a standard single-pulse experiment. A spectral width of ~16 ppm and an acquisition time of at least 3 seconds are recommended.

  • ¹³C NMR: Acquire a proton-decoupled experiment. A spectral width of ~250 ppm and a relaxation delay of 2 seconds are standard. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • ¹⁹F NMR: Acquire a standard single-pulse experiment. A wide spectral width (~200 ppm) is recommended. ¹⁹F is a highly sensitive nucleus, so fewer scans are needed compared to ¹³C.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Perform phase and baseline corrections for all spectra.

  • Reference the spectra. For ¹H and ¹³C, use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H; δ ≈ 39.52 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS). [7]For ¹⁹F, an external reference like CFCl₃ is often used, or the spectrum can be referenced indirectly.

  • Integrate the ¹H NMR signals and analyze the chemical shifts, multiplicities, and coupling constants for all spectra. [8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For 5-Bromo-4,6-difluoroindoline-2,3-dione, the IR spectrum will be dominated by absorptions from the N-H and C=O bonds.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
~3200 - 3400N-H StretchMedium, BroadTypical for amide/lactam N-H stretching, often broadened by hydrogen bonding. [9]
~1750 - 1770C3=O Stretch (Ketone)StrongThe α-dicarbonyl system and ring strain shift this ketone absorption to a higher frequency. [10][11]
~1730 - 1750C2=O Stretch (Amide)StrongThe amide carbonyl (lactam) stretch in isatins is also at a high frequency. [10][11]
~1600 - 1620C=C Aromatic StretchMediumCharacteristic stretching vibrations of the benzene ring.
~1100 - 1250C-F StretchStrongC-F stretching vibrations in aromatic compounds typically produce strong absorption bands in this region.

Causality Behind Predictions:

  • N-H Stretch: The position and broadness of the N-H stretch are classic indicators of hydrogen bonding in the solid state.

  • C=O Stretches: Isatins characteristically show two distinct, strong C=O stretching bands at high wavenumbers. [10]The electron-withdrawing nature of the halogen substituents is expected to slightly increase these frequencies compared to unsubstituted isatin. [11]* C-F Stretches: The C-F bond gives rise to strong, characteristic absorptions in the fingerprint region, confirming the presence of fluorine.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for solid samples due to its simplicity and lack of sample preparation. [12][13][14]

  • Instrument Setup: Ensure the ATR crystal (typically diamond) is clean. Clean with a soft tissue dampened with isopropanol and allow it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions. [15][16]3. Sample Analysis: Place a small amount of the solid 5-Bromo-4,6-difluoroindoline-2,3-dione powder onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm, even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Collect Spectrum: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound, and its fragmentation pattern offers a fingerprint for structural confirmation.

Predicted Mass Spectrometry Data

For 5-Bromo-4,6-difluoroindoline-2,3-dione (Molecular Formula: C₈H₂BrF₂NO₂; MW: 262.01 g/mol ), the following is expected in a high-resolution mass spectrum (HRMS) using a soft ionization technique like Electrospray Ionization (ESI). [17][18]

Ion Predicted m/z (⁷⁹Br) Predicted m/z (⁸¹Br) Key Features and Interpretation
[M+H]⁺ 261.9380 263.9360 Molecular Ion Cluster: The most critical diagnostic feature will be a pair of peaks of nearly equal intensity separated by 2 Da, characteristic of a molecule containing one bromine atom. [19][20][21]
[M-CO]⁺ 233.9431 235.9411 Loss of a carbonyl group (28 Da) is a common fragmentation pathway for isatins.
[M-CO-CO]⁺ 205.9482 207.9462 Subsequent loss of the second carbonyl group.

| [M-Br]⁺ | 182.0016 | 182.0016 | Loss of the bromine radical. This fragment will not show the isotopic pattern. |

Causality Behind Predictions:

  • Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. This results in a highly characteristic M and M+2 pattern for any bromine-containing fragment, which is a definitive indicator of its presence. [19]* Fragmentation: The fragmentation of isatins is often initiated by the loss of one or both carbonyl groups (as CO). [22]The C-Br bond is also relatively weak and can cleave to lose a bromine radical.

MS_Fragmentation M [M+H]⁺ m/z ≈ 262, 264 F1 [M+H - CO]⁺ m/z ≈ 234, 236 M->F1 - CO F3 [M+H - Br]⁺ m/z ≈ 183 M->F3 - Br• F2 [M+H - 2CO]⁺ m/z ≈ 206, 208 F1->F2 - CO

Caption: Predicted major fragmentation pathways for 5-Bromo-4,6-difluoroindoline-2,3-dione.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar molecules like isatins, typically yielding the protonated molecular ion [M+H]⁺. [23]

  • Sample Preparation:

    • Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile. [24] * Perform a serial dilution to create a final sample concentration of approximately 1-10 µg/mL in a solvent mixture compatible with the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid). [24]High concentrations can cause signal suppression and source contamination.

  • Instrument Setup:

    • The sample is introduced into the ESI source via direct infusion or through an LC system.

    • Set the instrument to positive ion mode to detect [M+H]⁺ ions.

    • Typical ESI parameters include a capillary voltage of 3-4 kV, a drying gas (N₂) flow rate, and a source temperature of ~100-150 °C. These parameters should be optimized for the specific compound. [25]3. Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da) to identify the molecular ion cluster.

    • For structural confirmation, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion (m/z 262) and subjecting it to collision-induced dissociation (CID) to generate and detect the fragment ions.

Conclusion

This technical guide provides a comprehensive, predictive spectroscopic profile of 5-Bromo-4,6-difluoroindoline-2,3-dione. By leveraging data from analogous structures and fundamental principles, we have outlined the expected key features in ¹H, ¹³C, ¹⁹F NMR, IR, and MS analyses. The detailed, self-validating protocols provided for each technique serve as a robust starting point for experimental work. This synthesized information is intended to accelerate research and development efforts by enabling scientists to anticipate spectral outcomes, design efficient characterization workflows, and confidently confirm the structure of this highly functionalized isatin derivative.

References

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
  • Hofmann, M., & Kwiecień, O. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(10), 1003-1021. [Link]

  • Karaballi, R., et al. (2020). ATR FTIR spectoscopy of aqueous cell culture. Protocols.io. [Link]

  • Hofmann, M., & Kwiecień, O. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PubMed. [Link]

  • American Chemical Society. (2013). NMR Guidelines for ACS Journals.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • ResearchGate. (n.d.). Synthesis, spectroscopic characterization, DFT studies and antioxidant activity of new 5-substituted isatin/thiosemicarbazones. Request PDF.
  • IUCr Journals. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloaddition.
  • Tantillo, D. J., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

  • Hilaris Publisher. (2018). Synthesis and Spectroscopic Analysis of Schiff Bases of Imesatin and Isatin Derivatives.
  • ACS Omega. (2023). Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Tantillo, D. J., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]

  • Hilaris Publisher. (2018). Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives.
  • MDPI. (2017). Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids. [Link]

  • Bruker. (n.d.). Fourier Transform Infrared Spectroscopy.
  • Synthetic Communications. (2011). Simple and Efficient Method for the Preparation of 5-Bromoisatins. [Link]

  • ResearchGate. (n.d.). The Fourier transform infrared spectrum of Isatin.
  • ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Download Table.
  • JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
  • Organic Letters. (2018). Catalyzed Synthesis of Natural Alkaloid Tryptanthrin and Its Derivatives - Supporting Information. [Link]

  • PubMed. (2001). Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry.
  • ChemicalBook. (n.d.). 5-Bromoisatin(87-48-9) 1H NMR spectrum.
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  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry.
  • University of Sheffield. (n.d.). 19Flourine NMR.
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  • PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. [Link]

  • ResearchGate. (n.d.). The 1H-NMR (400 MHz) and MS (EI) spectra of the isatin derivatives.
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Sources

Exploratory

5-Bromo-4,6-difluoroindoline-2,3-dione literature review

An In-Depth Technical Guide to 5-Bromo-4,6-difluoroindoline-2,3-dione: A Keystone Scaffold for Modern Drug Discovery Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 5-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-4,6-difluoroindoline-2,3-dione: A Keystone Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-4,6-difluoroindoline-2,3-dione, a highly functionalized heterocyclic compound. It is intended for researchers, medicinal chemists, and drug development professionals who are leveraging advanced chemical scaffolds to address complex therapeutic challenges. We will delve into the strategic rationale behind its molecular design, explore plausible synthetic pathways, detail its chemical reactivity, and contextualize its application as a versatile building block in the synthesis of pharmacologically active agents.

Introduction: The Strategic Value of the Isatin Scaffold

The isatin (1H-indole-2,3-dione) core is a renowned "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2][3] Its rigid, planar structure provides a well-defined orientation for substituents to interact with biological targets, while its inherent chemical functionalities offer multiple points for synthetic diversification.

The subject of this guide, 5-Bromo-4,6-difluoroindoline-2,3-dione, represents a strategically enhanced iteration of the isatin core. The deliberate incorporation of halogen atoms serves distinct, crucial purposes in drug design:

  • Fluorine Atoms (C4, C6): The presence of fluorine profoundly modulates the molecule's physicochemical properties. Fluorine substitution is a cornerstone of modern medicinal chemistry, employed to enhance metabolic stability, increase binding affinity through unique non-covalent interactions, and fine-tune lipophilicity and pKa.[4][5] The difluoro pattern on the benzene ring acts as a powerful electron-withdrawing group, influencing the reactivity of the entire scaffold.

  • Bromine Atom (C5): The bromine atom at the C5 position is not merely a substituent but a versatile synthetic handle. It is an ideal anchor point for post-synthetic modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a vast array of chemical moieties to explore the structure-activity relationship (SAR) of derivative compounds.

This unique combination of features makes 5-Bromo-4,6-difluoroindoline-2,3-dione a high-value intermediate for constructing libraries of novel, potent, and drug-like molecules.

Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of 5-Bromo-4,6-difluoroindoline-2,3-dione is not extensively published, its preparation can be logically approached through well-established methods for isatin synthesis.[1][6][7] The Stolle synthesis is a particularly relevant and powerful method for constructing isatins from anilines.

Proposed Synthetic Pathway: The Stolle Synthesis

The causality behind choosing the Stolle synthesis lies in its reliability and tolerance for various functional groups on the aniline precursor. The proposed pathway begins with the commercially available 3-bromo-2,4-difluoroaniline.

Step 1: Amide Formation: The primary amine of the aniline is first acylated with oxalyl chloride. This reaction forms an intermediate chloro-oxoacetanilide. The choice of oxalyl chloride is critical as it provides the two necessary carbonyl carbons for the final isatin ring in a single, efficient step.

Step 2: Intramolecular Friedel-Crafts Acylation: The key cyclization step is an intramolecular Friedel-Crafts reaction. A strong Lewis acid, such as aluminum chloride (AlCl₃), is used to catalyze the acylation of the aromatic ring by the terminal acyl chloride. The Lewis acid coordinates to the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon, which is then attacked by the electron-rich aromatic ring to form the five-membered heterocyclic ring. The reaction is typically performed in an inert, high-boiling solvent like dichlorobenzene to achieve the necessary temperatures for cyclization.

Diagram: Proposed Stolle Synthesis

Stolle_Synthesis cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product Aniline 3-Bromo-2,4-difluoroaniline Reagent1 1. Oxalyl Chloride (COCl)₂ Aniline->Reagent1 Amide Formation Reagent2 2. Aluminum Chloride (AlCl₃) High Temperature Reagent1->Reagent2 Intramolecular Friedel-Crafts Product 5-Bromo-4,6-difluoroindoline-2,3-dione Reagent2->Product

Caption: A plausible synthetic route to the target compound via the Stolle synthesis.

Chemical Reactivity: A Platform for Diversification

The synthetic power of 5-Bromo-4,6-difluoroindoline-2,3-dione stems from the distinct reactivity of its functional groups. Understanding these reactions is key to its effective use in library synthesis.

A. Reactions at the C3-Carbonyl Group

The C3-keto group is highly electrophilic and readily undergoes condensation reactions with a wide range of nucleophiles. This is the most common site for introducing diversity.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) leads to the formation of ylidene derivatives. These derivatives are often used as precursors for potent kinase inhibitors.

  • Schiff Base Formation: Condensation with primary amines or hydrazines yields corresponding imines or hydrazones. These Schiff bases are important pharmacophores in their own right, exhibiting a range of biological activities including antimicrobial and anticonvulsant properties.[3][7]

B. Reactions at the N1-Position

The lactam nitrogen is acidic and can be deprotonated with a mild base, allowing for N-alkylation or N-acylation. This position is often modified to improve properties like solubility, cell permeability, or to introduce specific protein-ligand interactions.[2]

C. Reactions at the C5-Bromo Position

The bromine atom is a gateway to C-C and C-N bond formation through palladium-catalyzed cross-coupling. This allows for the late-stage introduction of complex aromatic and heteroaromatic systems, which is a highly efficient strategy in lead optimization.

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Diagram: Key Reactivity and Diversification Pathways

Reactivity cluster_C3 C3-Carbonyl Reactions cluster_N1 N1-Amide Reactions cluster_C5 C5-Bromo Cross-Coupling Isatin 5-Bromo-4,6-difluoroindoline-2,3-dione C3_Reagents Active Methylene Cmpds. Primary Amines Isatin->C3_Reagents Condensation N1_Reagents Alkyl/Acyl Halides Base Isatin->N1_Reagents Alkylation/ Acylation C5_Reagents Boronic Acids (Suzuki) Alkynes (Sonogashira) Amines (Buchwald-Hartwig) Isatin->C5_Reagents Pd-Catalysis C3_Product Ylidene & Schiff Base Derivatives C3_Reagents->C3_Product N1_Product N-Alkylated/Acylated Derivatives N1_Reagents->N1_Product C5_Product Aryl/Alkyne/Amine Derivatives C5_Reagents->C5_Product

Caption: Major reaction pathways for the diversification of the isatin scaffold.

Applications in Drug Discovery: A Case Study in Kinase Inhibitors

The indolin-2-one core, particularly when substituted, is a hallmark of many small-molecule kinase inhibitors. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for cancer treatment, famously features this scaffold. Derivatives of 5-bromo-7-azaindolin-2-one have also shown potent antitumor activity.[8] The structural features of 5-Bromo-4,6-difluoroindoline-2,3-dione make it an ideal starting point for developing novel kinase inhibitors.

The general pharmacophore model for many indolinone-based kinase inhibitors involves a hydrogen bond between the lactam N-H and the hinge region of the kinase domain, with substituents on the aromatic ring occupying hydrophobic pockets. The C3-ylidene moiety often serves to orient additional functional groups towards the solvent-exposed region.

Table 1: Biological Activities of Related Isatin Derivatives
Compound ClassTarget/ActivityRepresentative IC₅₀/ActivityReference
5-Bromo-7-azaindolin-2-one DerivativesAntitumor (HepG2, A549, Skov-3 cells)IC₅₀: 2.357–3.012 μM[8]
5-Fluoro-isatin ThiosemicarbazonesAntibacterial (Gram-negative)Strong inhibition of S. enteritidis[9]
Quinoline Derivatives (e.g., 6-Bromo-5-nitroquinoline)Anticancer (HT29 cells)Potent antiproliferative and apoptotic activity[10]
Thiazolidinedione DerivativesAntidiabetic (PTP1B inhibitor)IC₅₀ = 0.86 μM[11]

This table presents data for structurally related compounds to illustrate the therapeutic potential of the substituted isatin and related heterocyclic scaffolds.

Experimental Protocols

To provide a practical context, the following section details a representative experimental procedure for a key transformation of the isatin scaffold.

Protocol: General Procedure for Knoevenagel Condensation at the C3-Position

This protocol describes a typical condensation reaction between an isatin derivative and an active methylene compound, a crucial step in the synthesis of many kinase inhibitors.

Objective: To synthesize a 3-ylidene-indolin-2-one derivative.

Materials:

  • 5-Bromo-4,6-difluoroindoline-2,3-dione (1.0 eq)

  • Active methylene compound (e.g., Malononitrile) (1.1 eq)

  • Ethanol (as solvent)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: A round-bottom flask is charged with a magnetic stir bar and flame-dried under vacuum, then backfilled with an inert atmosphere.

  • Reagent Addition: 5-Bromo-4,6-difluoroindoline-2,3-dione (1.0 eq) and the active methylene compound (1.1 eq) are added to the flask.

  • Solvent Addition: Anhydrous ethanol is added to dissolve or suspend the reactants (concentration typically 0.1-0.5 M).

  • Catalyst Addition: A catalytic amount of piperidine (approx. 10 mol%) is added to the mixture using a syringe. The addition of a base is critical as it deprotonates the active methylene compound, generating the nucleophile required for the condensation reaction.

  • Reaction: The reaction mixture is heated to reflux (approx. 78 °C for ethanol) and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up and Isolation:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The resulting crude solid is purified. Purification is often achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure product.

  • Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).

Self-Validating System: The success of this protocol is validated by monitoring the consumption of the starting isatin via TLC and the appearance of a new, typically more nonpolar and often colored, product spot. The final characterization data provides definitive confirmation of the desired transformation.

Conclusion

5-Bromo-4,6-difluoroindoline-2,3-dione is more than just another heterocyclic compound; it is a meticulously designed chemical tool. The strategic placement of its fluorine and bromine substituents provides medicinal chemists with a powerful platform to modulate physicochemical properties and explore vast chemical space through predictable and high-yielding chemical transformations. Its strong potential as a core scaffold for developing next-generation therapeutics, particularly in oncology and infectious diseases, makes it a subject of significant interest for any advanced drug discovery program.

References

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  • Ocal, N., et al. (2020). Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives. Challenge in Chemistry, 2(1). [9]

  • Myrianthous, G., & Gouverneur, V. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [4]

  • Jiang, B., et al. (2021). Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. Bioorganic Chemistry, 108, 104648. [11]

  • Wang, Y., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(10), 1358. [8]

  • Salter, R., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem, 10(4), 624-633. [5]

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Foundational

Technical Guide: Precision Synthesis of 5-Bromo-Isatin Derivatives

Executive Summary: The Halogen Advantage In the landscape of heterocyclic drug discovery, 5-bromo-isatin (5-bromo-1H-indole-2,3-dione) is not merely a starting material; it is a privileged scaffold. The C5-bromine atom s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

In the landscape of heterocyclic drug discovery, 5-bromo-isatin (5-bromo-1H-indole-2,3-dione) is not merely a starting material; it is a privileged scaffold. The C5-bromine atom serves two critical functions:

  • Electronic Modulation: It exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the C3-carbonyl, thereby facilitating Schiff base formation and nucleophilic attacks.

  • Halogen Bonding: In protein-ligand interactions, the bromine atom often acts as a Lewis acid (sigma-hole donor), forming halogen bonds with backbone carbonyls of target enzymes (e.g., kinases like CDK2 or VEGFR).

This guide moves beyond generic textbook recipes. It details high-fidelity protocols for synthesizing the core scaffold and its divergent functionalization at the N1 (solubility/PK) and C3 (bioactivity) positions.

Module 1: The Foundation – Regioselective Core Synthesis

While 5-bromoisatin is commercially available, de novo synthesis is required for isotope labeling or industrial scale-up where cost-efficiency is paramount. Direct bromination of isatin often yields a difficult-to-separate mixture of 5-bromo and 5,7-dibromo derivatives. The Sandmeyer Isonitrosoacetanilide Route remains the gold standard for regiochemical purity.

Protocol 1.1: The Sandmeyer Route (Self-Validating System)

Objective: Synthesis of 5-bromoisatin from 4-bromoaniline.

Reagents:

  • 4-Bromoaniline (1.0 eq)

  • Chloral hydrate (1.1 eq)[1]

  • Hydroxylamine hydrochloride (3.0 eq)[1]

  • Sodium sulfate (saturated solution)

  • Conc. H₂SO₄

Workflow:

  • Isonitroso Intermediate Formation:

    • Dissolve 4-bromoaniline in water/HCl.[1]

    • Add chloral hydrate and hydroxylamine HCl.[1]

    • Critical Control Point: Add saturated Na₂SO₄. This increases the ionic strength, salting out the organic intermediate and driving precipitation.

    • Heat to 90°C for 2 hours. A beige precipitate (isonitrosoacetanilide) forms. Filter and dry.[1][2][3][4]

  • Cyclization (The Danger Zone):

    • Pre-heat conc.[1] H₂SO₄ to 50°C.

    • Add the dried intermediate in small portions.

    • Thermodynamic Control: The reaction is exothermic. Maintain internal temperature between 60–70°C. If T > 80°C, oxidative charring occurs (black tar). If T < 50°C, cyclization stalls.

    • After addition, heat to 80°C for 10 minutes to complete ring closure.

    • Pour onto crushed ice. The sudden dilution precipitates the orange-red 5-bromoisatin.

Visualization: The Sandmeyer Pathway

Sandmeyer Start 4-Bromoaniline Inter Isonitroso Intermediate Start->Inter + Chloral Hydrate + NH2OH·HCl Acid Conc. H2SO4 (Cyclization) Inter->Acid T < 70°C (Kinetic Control) Product 5-Bromoisatin (Orange Solid) Acid->Product Quench on Ice

Figure 1: The Sandmeyer route ensures regioselectivity by locking the para-position before ring closure.

Module 2: The Warhead – C3 Functionalization

The C3 carbonyl is the most reactive site. Derivatization here typically involves Schiff base formation (imines), which is crucial for biological activity. The electron-withdrawing bromine at C5 makes C3 highly electrophilic, accelerating these reactions compared to unsubstituted isatin.

Protocol 2.1: Thiosemicarbazone Synthesis

Rationale: Thiosemicarbazones coordinate with metal ions (Fe, Cu) in vivo, often leading to ribonucleotide reductase inhibition.

Methodology:

  • Solvent System: Dissolve 5-bromoisatin in Ethanol (EtOH).

  • Catalysis: Add substituted thiosemicarbazide (1.0 eq) and 3-5 drops of Glacial Acetic Acid .

    • Mechanistic Insight: The acid protonates the C3 oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the terminal hydrazine nitrogen.

  • Reflux: Heat at 80°C for 3–6 hours.

  • Validation: Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The product is usually less polar than the starting material.

  • Purification: Cool to RT. The Schiff base typically crystallizes out. Recrystallize from EtOH to remove unreacted hydrazine.

Module 3: Pharmacokinetic Tuning – N1 Alkylation

The N1 proton is acidic (pKa ~10). Alkylation here does not significantly alter the electronic properties of the aromatic ring but drastically changes lipophilicity (LogP) and solubility, which are vital for drug delivery.

Protocol 3.1: Base-Mediated N-Alkylation

Common Pitfall: Using weak bases in volatile solvents (e.g., K₂CO₃ in Acetone) often leads to incomplete conversion and "gummy" precipitates.

Optimized System:

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).[5] Cs₂CO₃ is superior due to the "Cesium Effect" (higher solubility in organic solvents).

  • Solvent: DMF or Acetonitrile.

  • Temperature: 60°C.

Step-by-Step:

  • Dissolve 5-bromoisatin in dry DMF.

  • Add K₂CO₃ (1.5 eq) and stir for 30 mins at RT. The solution will darken (formation of the isatin anion).

  • Add Alkyl Halide (1.2 eq) dropwise.

  • Heat to 60°C for 2–4 hours.

  • Work-up: Pour into ice water. The N-alkylated product will precipitate.[1]

    • Note: If the product oils out, extract with Ethyl Acetate, wash with brine to remove DMF, and dry over MgSO₄.

Module 4: Advanced Architectures – Spiro-Oxindoles

To access 3D molecular complexity (increasing Fsp3 character), 5-bromoisatin serves as the dipolarophile precursor in 1,3-Dipolar Cycloadditions .

Protocol 4.1: Three-Component Spiro-Synthesis

Reagents: 5-Bromoisatin + Amino Acid (Sarcosine/Proline) + Chalcone/Maleimide.

Mechanism:

  • Isatin + Amino Acid → Azomethine Ylide (in situ).

  • Azomethine Ylide + Chalcone → [3+2] Cycloaddition → Spiro-oxindole.

Visualization: Divergent Synthesis Pathways

Divergence Core 5-Bromoisatin N1 N-Alkylation (Lipophilicity) Core->N1 R-X, K2CO3 DMF C3 Schiff Bases (Metal Chelation) Core->C3 R-NH2, AcOH EtOH Spiro Spiro-Oxindoles (3D Complexity) Core->Spiro Sarcosine + Chalcone [3+2] Cycloaddition

Figure 2: Divergent synthetic utility of the 5-bromoisatin scaffold.

Data Summary & Troubleshooting

Table 1: Reaction Optimization Matrix
Reaction TypeCritical ParameterCommon Failure ModeSolution
Sandmeyer Cyclization Temp: 60–80°CBlack tar formation (Charring)Strict T-control; do not exceed 80°C.
Schiff Base (C3) pH (Acidic)No reaction / HydrolysisUse Glacial AcOH catalyst; remove water (Dean-Stark) if slow.
N-Alkylation Solvent PolarityIncomplete reaction; gummingSwitch from Acetone to DMF; use Cs₂CO₃.
Direct Bromination RegioselectivityMixture of 5-Br and 5,7-diBrUse Sandmeyer route or recrystallize repeatedly from EtOH.

References

  • The Sandmeyer Synthesis of Substituted Isatins. BenchChem Technical Notes. (2025).[1][6][7]

  • Simple and Efficient Method for the Preparation of 5-Bromoisatins. Caspian Journal of Chemistry. (2012).[8]

  • Simple and Efficient Microwave Assisted N-Alkylation of Isatin. NIH / PubMed Central. (2014).[4]

  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition. Int. J. Mol. Sci. (2023).[9][10][11]

  • Synthesis and Characterization of Some New Substituted 5-Bromo Isatin. Baghdad Science Journal. (2016).[4][6]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 5-Bromo-4,6-difluoroindoline-2,3-dione as a Chemical Probe

Introduction: The Strategic Design of a Halogenated Isatin Probe Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged class of heterocyclic scaffolds with a remarkable spectrum of biological activities...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Design of a Halogenated Isatin Probe

Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged class of heterocyclic scaffolds with a remarkable spectrum of biological activities, including anticancer, antiviral, and enzyme-inhibitory effects.[1][2][3] The strategic incorporation of halogen atoms, such as bromine and fluorine, onto the isatin core can significantly modulate the molecule's physicochemical properties and biological activity.[4] This document provides detailed application notes and protocols for the use of 5-Bromo-4,6-difluoroindoline-2,3-dione as a chemical probe, leveraging its unique halogenation pattern to explore biological systems.

The presence of a bromine atom at the 5-position and fluorine atoms at the 4- and 6-positions of the indoline-2,3-dione core is not arbitrary. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[5][6] The highly electronegative nature of fluorine can alter the electronic properties of the aromatic ring, influencing interactions with biological targets.[5] Bromine substitution has also been shown to increase the biological activity of many natural compounds.[7] This specific di-fluoro and mono-bromo substitution pattern on the isatin scaffold suggests that 5-Bromo-4,6-difluoroindoline-2,3-dione could serve as a potent and selective chemical probe for various biological targets.

This guide is intended for researchers, scientists, and drug development professionals interested in utilizing this compound for target identification, validation, and as a tool for studying cellular processes. The protocols provided are based on established methodologies for similar isatin derivatives and are designed to be adaptable to specific research needs.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-4,6-difluoroindoline-2,3-dione is presented in the table below. These properties are essential for designing experiments, including determining appropriate solvent systems and predicting cellular uptake.

PropertyValueSource
Molecular Formula C₈H₂BrF₂NO₂[8]
Molecular Weight 262.01 g/mol [8]
Appearance Solid (predicted)-
Solubility Soluble in DMSO, DMF, and other organic solvents. Poorly soluble in water.Inferred from similar compounds
CAS Number 874830-74-7[8]

Potential Applications as a Chemical Probe

Based on the extensive literature on halogenated isatin derivatives, 5-Bromo-4,6-difluoroindoline-2,3-dione is proposed to have potential applications in the following areas:

  • Enzyme Inhibition: Isatin derivatives are known to inhibit a variety of enzymes, including kinases, caspases, and monoamine oxidases.[9][10][11][12] The specific halogenation pattern of this compound may confer selectivity towards certain enzyme families.

  • Cellular Imaging: The isatin scaffold can exhibit fluorescent properties, making its derivatives suitable for cellular imaging applications to visualize specific cellular compartments or processes.[13]

  • Anticancer Research: Many isatin derivatives exhibit potent anticancer activity by targeting various signaling pathways involved in cancer progression.[14][15] This compound can be used as a probe to study these pathways.

  • Antimicrobial Research: Isatin derivatives have also been reported to possess antibacterial and antifungal properties.[2][3]

Experimental Protocols

The following protocols are provided as a starting point for utilizing 5-Bromo-4,6-difluoroindoline-2,3-dione as a chemical probe. It is crucial to include appropriate positive and negative controls in all experiments to ensure the validity of the results.

Protocol 1: General Enzyme Inhibition Assay (Biochemical Assay)

This protocol describes a general method for assessing the inhibitory activity of 5-Bromo-4,6-difluoroindoline-2,3-dione against a purified enzyme. The specific substrate and detection method will vary depending on the enzyme of interest.

Rationale: This assay directly measures the effect of the compound on the catalytic activity of a specific enzyme, allowing for the determination of key inhibitory parameters such as IC₅₀. The choice of a biochemical assay provides a clean system to study direct enzyme-probe interactions without the complexity of a cellular environment.[16]

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound 5-Bromo-4,6-difluoroindoline-2,3-dione Stock Solution (in DMSO) Reaction_Mix Prepare Reaction Mixture: - Buffer - Enzyme - Compound (or DMSO control) Compound->Reaction_Mix Enzyme Purified Enzyme Stock Solution Enzyme->Reaction_Mix Substrate Enzyme Substrate Stock Solution Initiation Initiate Reaction (Add Substrate) Substrate->Initiation Incubation Pre-incubate Reaction_Mix->Incubation Incubation->Initiation Reaction Incubate at Optimal Temperature Initiation->Reaction Termination Stop Reaction (e.g., add stop solution) Reaction->Termination Detection Measure Signal (e.g., Absorbance, Fluorescence) Termination->Detection Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Detection->Analysis

Caption: Workflow for a general enzyme inhibition assay.

Materials:

  • 5-Bromo-4,6-difluoroindoline-2,3-dione

  • Dimethyl sulfoxide (DMSO)

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Assay buffer (optimized for the enzyme)

  • 96-well microplate (black or clear, depending on the detection method)

  • Microplate reader

Procedure:

  • Prepare a stock solution of 5-Bromo-4,6-difluoroindoline-2,3-dione: Dissolve the compound in DMSO to a final concentration of 10 mM.

  • Prepare serial dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations to be tested (e.g., from 100 µM to 1 nM).

  • Prepare the reaction mixture: In each well of the 96-well plate, add the following:

    • Assay buffer

    • Purified enzyme at the desired concentration

    • 1 µL of the diluted compound or DMSO (for the vehicle control)

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes. This allows the compound to bind to the enzyme before the reaction starts.

  • Initiate the reaction: Add the enzyme-specific substrate to each well to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for a predetermined amount of time, ensuring the reaction is in the linear range.

  • Stop the reaction (if necessary): Depending on the assay, the reaction may need to be stopped by adding a stop solution.

  • Detection: Measure the signal (e.g., absorbance, fluorescence, luminescence) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation System:

  • Positive Control: Include a known inhibitor of the enzyme to validate the assay setup.

  • Negative Control (Vehicle Control): Use DMSO alone to determine the baseline enzyme activity.

  • No-Enzyme Control: Include wells with all components except the enzyme to check for background signal from the substrate or compound.

  • No-Substrate Control: Include wells with all components except the substrate to check for any intrinsic signal from the enzyme or compound.

Protocol 2: Cell Viability and Cytotoxicity Assay (Cell-Based Assay)

This protocol uses the MTT assay to assess the effect of 5-Bromo-4,6-difluoroindoline-2,3-dione on the viability of cultured cells.

Rationale: Cell-based assays are crucial for understanding the biological effects of a compound in a more physiologically relevant context.[17] The MTT assay is a widely used colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[14] This assay can help determine if the compound has cytotoxic effects and at what concentrations.

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_assay MTT Assay cluster_readout Readout & Analysis Seed_Cells Seed cells in a 96-well plate Incubate_Cells Incubate for 24h (allow cells to attach) Seed_Cells->Incubate_Cells Treat_Cells Treat cells with serial dilutions of the compound Incubate_Cells->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO or SDS) Incubate_MTT->Add_Solubilizer Incubate_Solubilizer Incubate to dissolve formazan crystals Add_Solubilizer->Incubate_Solubilizer Read_Absorbance Measure absorbance at 570 nm Incubate_Solubilizer->Read_Absorbance Analyze_Data Calculate % viability and determine IC50 Read_Absorbance->Analyze_Data

Caption: Workflow for a cell viability and cytotoxicity (MTT) assay.

Materials:

  • 5-Bromo-4,6-difluoroindoline-2,3-dione

  • DMSO

  • Cultured cells of interest

  • Complete cell culture medium

  • 96-well cell culture plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of 5-Bromo-4,6-difluoroindoline-2,3-dione in complete cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation System:

  • Positive Control: Include a known cytotoxic agent (e.g., doxorubicin) to ensure the assay is working correctly.

  • Negative Control (Vehicle Control): Treat cells with the vehicle (medium with the same concentration of DMSO as the compound-treated wells) to determine 100% cell viability.

  • Blank Control: Include wells with medium but no cells to determine the background absorbance.

Protocol 3: Cellular Imaging with a Fluorescent Probe

This protocol provides a general framework for using 5-Bromo-4,6-difluoroindoline-2,3-dione as a potential fluorescent probe for cellular imaging. The intrinsic fluorescence of the isatin core may allow for such applications.

Rationale: Cellular imaging provides spatial and temporal information about the localization and dynamics of a chemical probe within a living cell.[13] This can reveal information about the compound's cellular targets and mechanism of action.

cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis Seed_Cells Seed cells on glass-bottom dishes Incubate_Cells Incubate for 24h Seed_Cells->Incubate_Cells Treat_Cells Treat cells with the fluorescent probe Incubate_Cells->Treat_Cells Incubate_Probe Incubate for a specific time Treat_Cells->Incubate_Probe Wash_Cells Wash cells to remove excess probe Incubate_Probe->Wash_Cells Fix_and_Permeabilize Optional: Fix and permeabilize cells Wash_Cells->Fix_and_Permeabilize Counterstain Optional: Counterstain organelles (e.g., DAPI for nucleus) Fix_and_Permeabilize->Counterstain Image_Cells Image cells using a fluorescence microscope Counterstain->Image_Cells Analyze_Images Analyze images for localization and intensity Image_Cells->Analyze_Images

Caption: Workflow for cellular imaging with a fluorescent probe.

Materials:

  • 5-Bromo-4,6-difluoroindoline-2,3-dione

  • DMSO

  • Cultured cells of interest

  • Complete cell culture medium

  • Glass-bottom dishes or coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with an appropriate concentration of 5-Bromo-4,6-difluoroindoline-2,3-dione (determined from cytotoxicity assays to be non-toxic for imaging experiments) and incubate for a specific time.

  • Washing: Wash the cells with PBS to remove the excess compound.

  • Fixation and Permeabilization (Optional): If required, fix the cells with a fixative and then permeabilize them with a permeabilization buffer.

  • Counterstaining (Optional): To visualize specific organelles, counterstain the cells with appropriate fluorescent dyes (e.g., DAPI for the nucleus).

  • Imaging: Mount the coverslips or place the dish on a fluorescence microscope and acquire images using the appropriate excitation and emission wavelengths for the isatin probe and any counterstains.

  • Image Analysis: Analyze the images to determine the subcellular localization of the probe.

Self-Validation System:

  • Vehicle Control: Image cells treated with DMSO alone to assess background fluorescence.

  • Co-localization Studies: Use fluorescent markers for specific organelles to confirm the subcellular localization of the isatin probe.

  • Time-course experiments: Image cells at different time points after adding the probe to study its uptake and dynamics.

Conclusion

5-Bromo-4,6-difluoroindoline-2,3-dione is a promising chemical probe with potential applications in enzyme inhibition studies, cellular imaging, and as a tool for cancer and antimicrobial research. The strategic halogenation of the isatin scaffold is expected to confer unique biological activities and favorable physicochemical properties. The protocols provided in this guide offer a solid foundation for researchers to begin exploring the utility of this compound in their own investigations. As with any novel chemical probe, careful optimization and validation of these protocols for specific experimental systems are essential for obtaining reliable and meaningful results.

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Sources

Application

Protocol for 1,3-dipolar cycloaddition with 5-bromo-isatin.

Introduction & Strategic Significance The 1,3-dipolar cycloaddition of azomethine ylides derived from isatin is the premier method for synthesizing spiro-oxindoles , a privileged scaffold in drug discovery. This guide fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The 1,3-dipolar cycloaddition of azomethine ylides derived from isatin is the premier method for synthesizing spiro-oxindoles , a privileged scaffold in drug discovery. This guide focuses specifically on 5-bromo-isatin .

Why 5-bromo-isatin?

  • Synthetic Versatility: The bromine atom at the C5 position serves as an essential "handle" for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing rapid library expansion after the core spiro-cycle is formed.

  • Biological Potency: Halogenated oxindoles frequently exhibit enhanced metabolic stability and binding affinity compared to their unsubstituted counterparts. Recent studies indicate 5-bromo-spirooxindoles possess potent anticancer (A549 lung cancer lines) and antimicrobial properties.

  • Electronic Activation: The electron-withdrawing nature of the bromine atom enhances the electrophilicity of the C3-carbonyl, facilitating faster condensation with amino acids compared to unsubstituted isatin.

Reaction Mechanism & Causality

Understanding the mechanism is critical for troubleshooting low yields or poor stereocontrol. The reaction proceeds via a decarboxylative condensation followed by a concerted [3+2] cycloaddition .

The Pathway[1][2][3]
  • Condensation: 5-bromo-isatin reacts with a secondary amino acid (e.g., sarcosine or proline) to form an oxazolidin-5-one intermediate (lactonization) or a direct iminium ion.

  • Decarboxylation: Loss of CO₂ generates the reactive azomethine ylide (the 1,3-dipole). This is the rate-determining step in many thermal protocols.

  • Cycloaddition: The dipole reacts with a dipolarophile (e.g., chalcone, maleimide) in a regio- and stereoselective manner.

Mechanistic Flowchart

ReactionMechanism Isatin 5-Bromo-isatin (Electrophile) Iminium Iminium Ion Intermediate Isatin->Iminium Condensation AminoAcid Amino Acid (Sarcosine/Proline) AminoAcid->Iminium Ylide Azomethine Ylide (1,3-Dipole) Iminium->Ylide -CO2 (Thermal/MW) TS Transition State (Endo/Exo) Ylide->TS + Dipolarophile Dipolarophile Dipolarophile (Chalcone/Maleimide) Dipolarophile->TS Product Spiro-oxindole Scaffold TS->Product Cyclization

Figure 1: Mechanistic pathway for the generation of azomethine ylides and subsequent spiro-annulation.[1][2][4]

Experimental Protocols

We present two validated methods. Method A is the robust, scalable thermal approach. Method B is the high-throughput microwave approach (Green Chemistry).

Pre-requisites
  • Substrate: 5-bromo-isatin (Commercial grade, >98%).

  • Amino Acid: Sarcosine (for N-methyl pyrrolidines) or L-Proline (for pyrrolizidines).

  • Dipolarophile: Chalcone (standard) or N-ethylmaleimide (high reactivity).

Method A: Classical Thermal Reflux (Scalable)

Suitability: Gram-scale synthesis; laboratories without microwave reactors.

  • Stoichiometry: Combine 5-bromo-isatin (1.0 equiv), Amino Acid (1.2 equiv), and Dipolarophile (1.0 equiv).

    • Note: A slight excess of amino acid compensates for potential sublimation or incomplete decarboxylation.

  • Solvent System: Dissolve in Methanol (MeOH) or Ethanol (EtOH) (10 mL per mmol).

    • Why: Protic polar solvents stabilize the zwitterionic azomethine ylide intermediate, lowering the activation energy.

  • Reflux: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 3–5 hours .

    • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 4:6). The deep orange color of isatin should fade to a lighter yellow/precipitate.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Self-Validating Step: In 80% of cases, the spiro-oxindole precipitates out of the alcohol upon cooling.

    • Filter the solid and wash with cold methanol (2 x 5 mL).

    • If no precipitate forms, remove solvent in vacuo and recrystallize from EtOH.

Method B: Microwave-Assisted Synthesis (Green/Rapid)

Suitability: Library generation; rapid SAR exploration.

  • Preparation: In a 10 mL microwave vial, mix 5-bromo-isatin (0.5 mmol), Sarcosine (0.5 mmol), and Chalcone (0.5 mmol).

  • Solvent: Add 2 mL of MeOH:H₂O (1:1) .

    • Green Aspect:[5][6] Water acts as a co-solvent that enhances the hydrophobic effect, pushing the organic reactants together and accelerating the reaction.

  • Irradiation: Set Microwave Reactor (e.g., CEM or Biotage) to:

    • Temperature: 80–100°C

    • Power: Dynamic (Max 150W)

    • Time: 10–15 minutes

  • Work-up: Pour the reaction mixture into crushed ice. Filter the resulting solid.

Data Comparison: Solvent & Method Efficiency
EntryMethodSolventTimeYield (%)Notes
1ThermalMethanol4 h82%Standard benchmark.
2ThermalToluene12 h45%Non-polar solvents retard ylide formation.
3MicrowaveMethanol10 min88%Excellent yield, fast.
4MicrowaveWater/EtOH (1:1)12 min92%Recommended. Greenest profile.

Troubleshooting & Optimization (Expert Insights)

Issue 1: No Precipitation / Oily Product

  • Cause: Incomplete reaction or highly soluble product.

  • Solution: Triturate the oil with diethyl ether or cold hexane. This induces crystallization by removing impurities.

Issue 2: Regioisomer Mixtures

  • Context: When using asymmetric dipolarophiles (e.g., chalcones), two regioisomers are possible.

  • Insight: The reaction is dominated by secondary orbital interactions (SOI). The endo-cycloadduct is usually the kinetic product.

  • Control: Lowering the temperature (Thermal method) generally improves diastereoselectivity (dr > 90:10).

Issue 3: Low Conversion of 5-Bromo-isatin

  • Cause: The bromine atom makes the isatin less soluble in pure water.

  • Solution: Ensure at least 50% organic co-solvent (EtOH or MeOH) is used in Method B.

Characterization Standards

To validate the structure of a 5-bromo-spirooxindole, look for these specific NMR signatures:

  • ¹H NMR (DMSO-d₆):

    • NH Proton: Singlet at

      
       10.0–10.8 ppm (Isatin NH).
      
    • Spiro-Carbon Protons: Distinct doublets/multiplets in the aliphatic region (

      
       2.0–4.5 ppm) corresponding to the pyrrolidine ring protons.
      
    • Aromatic Region: The 5-bromo substitution pattern will show a distinct coupling: A doublet (C7-H), a doublet of doublets (C6-H), and a small doublet (C4-H, meta-coupling).

  • ¹³C NMR:

    • Spiro Carbon: The quaternary spiro-carbon (C3 of oxindole) typically appears around

      
       60–75 ppm.
      
    • Carbonyls: Amide carbonyl (

      
       175–180 ppm) and ketone carbonyl (if present in dipolarophile).
      

Scope & Downstream Utility

The true value of this protocol lies in the post-cycloaddition functionalization .

Workflow Start 5-Bromo-Spirooxindole (Isolated Pure Solid) Decision Application Route? Start->Decision RouteA Biological Screening (Anticancer/Antimicrobial) Decision->RouteA Direct Use RouteB Pd-Catalyzed Coupling (Suzuki/Sonogashira) Decision->RouteB Functionalization Library Diversified Library (Biaryl Derivatives) RouteB->Library

Figure 2: Workflow for utilizing the bromine handle for library expansion.

Suzuki Coupling Protocol (Brief): Dissolve 5-bromo-spirooxindole (1 eq) and Aryl boronic acid (1.2 eq) in DME/H₂O. Add Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq). Heat at 80°C for 6h. This replaces the Br with an aryl group, significantly altering the lipophilicity and target binding.

References

  • Microwave-Assisted Synthesis & Biological Activity: Title: Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity. Source:Molecules (via PMC/NIH). URL:[Link]]

  • Green Chemistry Protocol (Water/Microwave): Title: A convenient and rapid microwave-assisted synthesis of spirooxindoles in aqueous medium and their antimicrobial activities.[7] Source:New Journal of Chemistry (RSC). URL:[Link]

  • Regioselectivity & Mechanism: Title: Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides.[1][8][9][10] Source:Chemical Reviews (ACS). URL:[Link]

  • Dipolarophile Control: Title: Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles.[2][11] Source:Molecules (MDPI). URL:[Link]

  • General Review on Spirooxindoles: Title: Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold.[2][11][12] Source:Molecules (MDPI). URL:[Link]

Sources

Method

Application Notes &amp; Protocols: A Hierarchical Screening Cascade for 5-Bromo-4,6-difluoroindoline-2,3-dione

Abstract This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on the systematic screening of 5-Bromo-4,6-difluoroindoline-2,3-dione, a halogen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on the systematic screening of 5-Bromo-4,6-difluoroindoline-2,3-dione, a halogenated derivative of the isatin scaffold. Isatin (1H-indole-2,3-dione) is recognized as a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including potent anticancer and kinase inhibitory effects.[1][2][3][4][5] The strategic incorporation of bromine and fluorine atoms at the C5, C4, and C6 positions is anticipated to modulate the compound's electronic properties and steric profile, potentially enhancing its binding affinity and selectivity for various biological targets.[6][7] This guide outlines a hierarchical screening strategy, beginning with broad primary assays to identify general bioactivity—specifically kinase inhibition and antiproliferative effects—followed by more focused secondary assays to elucidate the mechanism of action. The protocols herein are designed to be robust and self-validating, providing clear causality for experimental choices and ensuring data integrity.

Scientific Rationale & Screening Strategy

The isatin core is a versatile pharmacophore found in numerous compounds with significant therapeutic potential.[3][5] Notably, isatin-based drugs like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, have been clinically approved for cancer treatment, underscoring the scaffold's value.[6][8] The primary mechanisms of action for many bioactive isatin derivatives involve the competitive inhibition of ATP-binding sites in protein kinases and the induction of apoptosis in cancer cells.[2][6][9][10]

Our test molecule, 5-Bromo-4,6-difluoroindoline-2,3-dione, possesses key structural features that warrant a focused screening approach:

  • The Isatin Core: Provides the fundamental structure for kinase hinge-region binding.[11]

  • Halogenation: The electron-withdrawing nature of fluorine and bromine can significantly alter the molecule's interaction with protein targets, often improving activity.[6][7]

Therefore, a logical screening cascade is proposed. This strategy begins with high-throughput primary assays to cast a wide net for relevant activities and progresses to more complex, mechanism-focused secondary assays for validated "hits."

Screening_Workflow cluster_0 PART 1: PRIMARY SCREENING cluster_1 PART 2: HIT VALIDATION & SECONDARY ASSAYS A Test Compound: 5-Bromo-4,6-difluoroindoline-2,3-dione B Kinase Panel Screen (e.g., 400+ kinases) A->B Biochemical Assay C Antiproliferative Screen (e.g., NCI-60 Cell Line Panel) A->C Cell-Based Assay D Determine IC50 Values for Primary Kinase Hits B->D Validate Hits E Determine GI50/IC50 Values for Sensitive Cell Lines C->E Validate Hits F Mechanism of Action Study: Apoptosis Assay (Caspase-3/7) E->F Investigate Mechanism Apoptosis_Pathway cluster_0 Cellular Response cluster_1 Assay Principle A Anticancer Compound (Isatin Derivative) B Cellular Stress (e.g., Kinase Inhibition) A->B C Pro-Caspase 3/7 (Inactive) B->C initiates cascade D Active Caspase 3/7 C->D Cleavage E Apoptosis D->E Execution F Caspase-Glo® 3/7 Reagent (contains DEVD-prosubstrate) D->F Cleaves Substrate G Luminescent Signal F->G Luciferase Reaction

Figure 2: Mechanism of apoptosis induction and the Caspase-Glo® 3/7 assay principle.

Methodology: Caspase-Glo® 3/7 Assay

Materials:

  • Validated hit cell line(s) from the antiproliferation screen

  • Caspase-Glo® 3/7 Assay Kit (Promega, Cat. #G8090 or similar)

  • Test Compound, DMSO, and a known apoptosis inducer (e.g., Staurosporine)

  • White, opaque 96-well cell culture plates

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and incubate for 24 hours as described in Section 2.2.

    • Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 5x the determined GI₅₀ value) for a relevant time period (e.g., 24, 48 hours). Include vehicle and positive controls.

  • Assay Procedure: [12][13] * Remove plates from the incubator and allow them to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix gently by orbital shaking for 1 minute.

  • Incubation and Measurement:

    • Incubate at room temperature for 1-3 hours, protected from light.

    • Measure luminescence using a plate reader. A significant increase in luminescence relative to the vehicle control indicates caspase activation and apoptosis.

Data Presentation and Summary

All quantitative data should be summarized in a clear, tabular format for easy comparison and interpretation.

Table 1: Example Data Summary for Primary Screens

Compound ID Target Kinase % Inhibition @ 10 µM Target Cell Line % Growth Inhibition @ 10 µM
5-Bromo-4,6-difluoroindoline-2,3-dione CDK2 85.2% HCT-116 (Colon) 78.5%
5-Bromo-4,6-difluoroindoline-2,3-dione VEGFR2 65.7% MCF-7 (Breast) 45.1%

| 5-Bromo-4,6-difluoroindoline-2,3-dione | PIM1 | 91.0% | A549 (Lung) | 62.3% |

Table 2: Example Data Summary for Secondary Assays

Compound ID Target Kinase Kinase IC₅₀ (nM) Target Cell Line Antiproliferative GI₅₀ (µM) Caspase-3/7 Fold Induction (vs. Vehicle @ GI₅₀)
5-Bromo-4,6-difluoroindoline-2,3-dione CDK2 150 HCT-116 (Colon) 2.1 4.5-fold

| 5-Bromo-4,6-difluoroindoline-2,3-dione | PIM1 | 88 | A549 (Lung) | 5.8 | 3.2-fold |

References

  • Ferraz de Paiva, R., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences, 7. [Link]

  • da Silva, J. F. M., et al. (2001). Biological activities of isatin and its derivatives. Anti-Cancer Agents in Medicinal Chemistry, 1(2), 1-19. [Link]

  • Pasha, T. Y., & Sridevi, C. (2014). Isatin Derivatives with Several Biological Activities. International Journal of PharmTech Research, 6(5), 1548-1562. [Link]

  • Abdel-Magid, A. F. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry. [Link]

  • Li, Y., et al. (2020). Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. Molecules, 26(1), 176. [Link]

  • A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). National Center for Biotechnology Information. [Link]

  • Kumar, A., et al. (2012). Isatin: Diverse biological profile. Scholars Research Library, 4(1), 432-443. [Link]

  • Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. MDPI. [Link]

  • Vasilevich, A. S., et al. (2025). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. International Journal of Molecular Sciences, 26(14), 7890. [Link]

  • Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. National Center for Biotechnology Information. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Design and Evaluation of New 6-Trifluoromethoxy-Isatin Derivatives as Potential CDK2 Inhibitors. MDPI. [Link]

  • Abuelizz, H. A., et al. (2017). Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. Future Medicinal Chemistry, 9(16), 1899-1915. [Link]

  • Ferraz de Paiva, R., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. PubMed. [Link]

  • How to Choose a Cell Viability or Cytotoxicity Assay. Hillgene Biopharma Co., Ltd. [Link]

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies, 7(6), 560-572. [Link]

  • Vasilevich, A. S., et al. (2025). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. PubMed. [Link]

  • Isatin derivatives having a notable inhibitory activity against VEGFR2 kinase. ResearchGate. [Link]

  • A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Institutes of Health. [Link]

  • A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing. [Link]

  • Cell-based Assays for Assessing Toxicity: A Basic Guide. ResearchGate. [Link]

  • Sestito, S., et al. (2013). Antiproliferative activity of novel isatinyl/indanyl nitrones (INs) as potential spin trapping agents of free radical intermediates. MedChemComm, 4(1), 163-169. [Link]

  • New Screening Approaches for Kinases. Royal Society of Chemistry. [Link]

  • Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. RJ Wave. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • The Screening and Design of Allosteric Kinase Inhibitors. Royal Society of Chemistry. [Link]

  • Synthesis and biological activity of some 2, 5-dibromo- 3, 6- diamino- 1, 4- diones derivatives. Insight Medical Publishing. [Link]

Sources

Application

Application Notes &amp; Protocols: Halogenation Techniques for the Indoline-2,3-dione (Isatin) Core

Introduction: The Strategic Importance of Halogenated Isatins Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities, including anticancer, antimicrobi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated Isatins

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic core of isatin is a cornerstone strategy in medicinal chemistry. Halogenation profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3] For instance, the incorporation of halogens can enhance membrane permeability and introduce new binding interactions (e.g., halogen bonding), often leading to a significant modulation of pharmacological activity.[3][4]

This guide provides an in-depth exploration of the primary halogenation techniques for the isatin core, focusing on the underlying mechanisms, regiochemical control, and detailed, field-tested protocols for researchers in organic synthesis and drug development.

Chapter 1: Electrophilic Aromatic Halogenation of the Isatin Core

The most common approach for halogenating isatin is through electrophilic aromatic substitution (SEAr). The isatin ring system is considered electron-deficient due to the two carbonyl groups, which are deactivating. However, the lone pair of electrons on the nitrogen atom directs electrophilic attack to the ortho and para positions (C7 and C5, respectively). The C5 position is generally favored due to reduced steric hindrance compared to C7.

The Mechanism and Regioselectivity

The SEAr mechanism for halogenating isatin involves the attack of the electron-rich benzene ring on an electrophilic halogen species (X⁺).[5][6] This initial attack is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[6][7] A base then removes a proton from the carbon bearing the new halogen, restoring aromaticity and yielding the halogenated isatin.[6][7]

The regioselectivity is a delicate balance between the directing effects of the substituents:

  • Amide Nitrogen (-NH-) : An ortho, para-director (activating).

  • C3-Carbonyl (-C=O) : A meta-director (deactivating).

  • C2-Carbonyl (-C=O) : A meta-director (deactivating).

The cumulative effect strongly deactivates the ring but directs incoming electrophiles primarily to the C5 and C7 positions.[8] Under kinetically controlled conditions, the C5-monohalogenated product is typically favored.[9] More forcing conditions or excess halogenating agent can lead to di-substitution, most commonly at the C5 and C7 positions.

SEAr_Mechanism cluster_0 Step 1: Formation of Sigma Complex (Rate-Determining) cluster_1 Step 2: Deprotonation & Aromaticity Restoration Isatin Isatin Ring SigmaComplex Sigma Complex (Arenium Ion) (Resonance Stabilized) Isatin->SigmaComplex π-electrons attack Electrophile Electrophile (e.g., Br⁺, Cl⁺) Product Halogenated Isatin Base Base SigmaComplex_ref->Product Deprotonation

Caption: General mechanism for electrophilic aromatic halogenation of isatin.

Chlorination Protocols

N-Chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA) are the reagents of choice for the chlorination of isatin, offering safer and more controlled alternatives to chlorine gas.[10][11]

Protocol 1.1: Regioselective Monochlorination of Isatin using TCCA

This protocol is adapted from methodologies that utilize TCCA for the efficient chlorination of deactivated aromatic systems.[12][13] TCCA is advantageous due to its high chlorine content and good solubility.[14]

Materials:

  • Isatin

  • Trichloroisocyanuric acid (TCCA)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed Ice

  • Deionized Water

  • Ethanol

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, cautiously add isatin (1.0 eq) to concentrated sulfuric acid. Stir until a homogeneous solution is formed.

  • Maintain the temperature between 0-5 °C. Add TCCA (0.4 eq, for monochlorination) portion-wise over 30 minutes. Causality Note: The strong acid serves to protonate the carbonyl groups, further deactivating the ring and controlling the reaction, while also activating the TCCA.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours, then at room temperature for an additional 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • The precipitate (5-chloroisatin) is collected by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize the crude product from ethanol to yield pure 5-chloroisatin.

Bromination Protocols

N-Bromosuccinimide (NBS) is the most common reagent for the bromination of isatins.[15][16] The reaction conditions can be tuned to favor mono- or di-substituted products.[1]

Protocol 1.2: Synthesis of 5-Bromoisatin using NBS

This protocol leverages NBS as a mild and selective source of electrophilic bromine for aromatic systems.[17]

Materials:

  • Isatin

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed Ice

  • Deionized Water

Procedure:

  • To a stirred solution of isatin (1.0 eq) in concentrated sulfuric acid at 0 °C, add NBS (1.05 eq) in small portions. Causality Note: Adding NBS portion-wise helps to control the exothermicity of the reaction and minimizes the formation of di-brominated byproducts.

  • Stir the mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Work-up: Pour the reaction mixture onto crushed ice. The resulting orange precipitate is collected by filtration.

  • Wash the solid with a large volume of water.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization if necessary.

Iodination Protocols

Direct iodination of isatin requires an oxidizing agent to generate the highly electrophilic iodine species (I⁺) from molecular iodine (I₂).[18] Alternatively, N-Iodosuccinimide (NIS) can be used under acidic conditions.

Protocol 1.3: Synthesis of 5-Iodoisatin using Iodine and an Oxidant

This method is based on the principle of in-situ generation of the iodinating agent, which is necessary for the iodination of deactivated rings.[18][19]

Materials:

  • Isatin

  • Iodine (I₂)

  • Potassium Iodate (KIO₃) or Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed Ice

  • Deionized Water

  • Sodium thiosulfate solution

Procedure:

  • Dissolve isatin (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • In a separate flask, prepare the iodinating mixture by dissolving iodine (0.5 eq) and potassium iodate (0.2 eq) in concentrated sulfuric acid. Causality Note: The KIO₃/H₂SO₄ mixture oxidizes I₂ to the potent electrophile I₃⁺, which is required to overcome the deactivation of the isatin ring.[18]

  • Slowly add the iodinating mixture to the isatin solution, maintaining the temperature below 10 °C.

  • Stir the reaction for 12-24 hours at room temperature.

  • Work-up: Pour the mixture onto ice.

  • Collect the precipitate by filtration and wash with water.

  • Wash the solid with a dilute solution of sodium thiosulfate to remove any unreacted iodine, followed by a final wash with water.

  • Dry the product, 5-iodoisatin, under vacuum.

Chapter 2: Halogenation of N-Substituted Isatins

N-alkylation or N-arylation of the isatin core can influence the halogenation reaction.[20][21] While the N-substituent does not fundamentally change the directing effects towards C5 and C7, it can alter the reactivity and solubility of the substrate, sometimes necessitating modified reaction conditions.

workflow start Start: Isatin or N-Substituted Isatin dissolve Dissolve in Concentrated H₂SO₄ (0-5 °C) start->dissolve add_reagent Portion-wise Addition of Halogenating Agent (NCS, NBS, I₂/Oxidant) dissolve->add_reagent react Stir at Controlled Temperature (Monitor by TLC) add_reagent->react workup Quench Reaction on Crushed Ice react->workup filter Filter Precipitate workup->filter wash Wash Solid with H₂O (and Na₂S₂O₃ for Iodination) filter->wash purify Dry and/or Recrystallize wash->purify end End: Pure Halogenated Isatin purify->end

Caption: Standard experimental workflow for electrophilic halogenation of isatin.

Chapter 3: Data Summary & Comparison

The choice of halogenating agent and reaction conditions directly impacts the outcome of the synthesis. The following table summarizes typical results for the methods described.

HalogenationReagentTypical Position(s)Solvent / CatalystTypical Yield (%)Reference
Chlorination TCCA5- and 5,7-H₂SO₄60-95%[12][13]
Bromination NBS5- and 5,7-H₂SO₄58-85%[1][13]
Iodination I₂ / KIO₃5- and 5,7-H₂SO₄80% (for 5-iodo)[13][22]

Chapter 4: Troubleshooting and Safety

  • Safety: All manipulations involving concentrated sulfuric acid and halogenating agents must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[11][17] Halogenating agents like NCS and NBS are irritants and oxidizers.[11][17]

  • Over-halogenation: The formation of di- or tri-halogenated products is a common side reaction. To minimize this, use a stoichiometric amount (or slight deficit) of the halogenating agent, maintain low reaction temperatures, and add the reagent slowly.

  • No Reaction: If the reaction fails to proceed, this may indicate insufficient activation of the halogenating agent. Ensure the sulfuric acid is concentrated and anhydrous. For less reactive N-substituted isatins, a slight increase in temperature or reaction time may be necessary.

  • Purification: The crude product precipitated from ice-water can contain residual acid. Thorough washing with water is critical before any subsequent recrystallization or chromatographic purification.

References

  • Jain, S., et al. (2016). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 6(84), 80435-80469. [Link]

  • Zarghi, A., et al. (2012). Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide. Molecules, 17(9), 10848-10858. [Link]

  • da Silva, F. C., et al. (2011). Chlorination of isatins with trichloroisocyanuric acid. Journal of the Brazilian Chemical Society, 22(2), 374-379. [Link]

  • Sumpter, W. C., & Amundsen, L. (1932). THE PREPARATION OF 5,7-DI-IODOISATIN. Journal of the American Chemical Society, 54(8), 3432-3433. [Link]

  • Feng, J. (2023). Synthesis of Substituted Isatins As Potential Antibacterial Agents. California State Polytechnic University, Pomona, ScholarWorks. [Link]

  • Gong, J., et al. (2011). Enantioselective and Regioselective Indium(III)-Catalyzed Addition of Pyrroles to Isatins. Organic Letters, 13(21), 5754-5757. [Link]

  • ChemTalk. (2024). Key Reactions of Aromaticity and Mechanisms in Electrophilic and Halogenation Processes. ChemTalk. [Link]

  • de Almeida, L. S., et al. (2011). 5-Chloro- and 5,7-Dichloroisatin by Chlorination of Isatin with Trichloroisocyanuric Acid. ChemInform, 42(29). [Link]

  • Reddy, G. S., et al. (2014). An efficient route to synthesize isatins by metal-free, iodine-catalyzed sequential C(sp(3))-H oxidation and intramolecular C-N bond formation of 2'-aminoacetophenones. Organic & Biomolecular Chemistry, 12(42), 8494-8498. [Link]

  • Kumar, A., et al. (2023). Theoretical Study of Isatin and its Halogenated Derivatives. Journal of Emerging Technologies and Innovative Research (JETIR), 10(8). [Link]

  • Wikipedia. (n.d.). Electrophilic halogenation. Wikipedia. [Link]

  • Bhoge, S., et al. (2022). Previous methods for isatin synthesis. ResearchGate. [Link]

  • Tsuchiya, Y. (2009). Bromination of Isatin Derivatives with NBS. J-Global. [Link]

  • Fuji, K., et al. (1993). An improved preparation of isatins from indoles. ResearchGate. [Link]

  • Reddit. (2020). What is the mechanism behind Isatin reacting with NBS and water? r/chemistry. [Link]

  • V V, S., et al. (2007). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 12(6), 1202-1210. [Link]

  • Singh, G. S. (2013). Applications of Isatin Chemistry in Organic Synthesis and Medicinal Chemistry. CRC Press. [Link]

  • Heravi, M. M., et al. (2019). Process for the chlorination and iodination of compounds using n-hydroxyphthalimide.
  • da Silva, F. C., et al. (2011). 5-Chloro- and 5,7-Dichloroisatin by Chlorination of Isatin with Trichloroisocyanuric Acid. Request PDF. [Link]

  • V V, S., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. ResearchGate. [https://www.researchgate.net/publication/5421509_Simple_and_Efficient_Microwave_Assisted_N-Alkylation_of_Isatin]([Link]_ Microwave_Assisted_N-Alkylation_of_Isatin)

  • Singh, G. S. (2013). ChemInform Abstract: Applications of Isatin Chemistry in Organic Synthesis and Medicinal Chemistry. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Isatin synthesis. Organic Chemistry Portal. [Link]

  • Gassman, P. G., et al. (1977). A general method for the synthesis of isatins. The Journal of Organic Chemistry, 42(8), 1340-1343. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Kumar, V., et al. (2022). A Mini Review on Pharmacological Significance of Isatin-1,2,3-Triazole Hybrids. PubMed. [Link]

  • Westin, J. (n.d.). Electrophilic Aromatic Substitution. Jack Westin. [Link]

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions with 5-Bromo-4,6-difluoroindoline-2,3-dione

Welcome to the technical support hub for 5-Bromo-4,6-difluoroindoline-2,3-dione. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the unique reactivity of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for 5-Bromo-4,6-difluoroindoline-2,3-dione. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the unique reactivity of this highly functionalized isatin building block. The presence of three strongly electron-withdrawing substituents (one bromine and two fluorine atoms) significantly influences the electron density of the indole core, leading to distinct chemical behavior compared to standard isatins. This guide provides troubleshooting advice and optimized protocols to help you improve reaction yields and minimize byproduct formation.

Frequently Asked Questions & Troubleshooting Guides

This section addresses common issues encountered during the chemical modification of 5-Bromo-4,6-difluoroindoline-2,3-dione.

Section 1: N-Alkylation and N-Arylation Reactions

The N-H proton of 5-Bromo-4,6-difluoroindoline-2,3-dione is significantly more acidic than that of unsubstituted isatin. While this facilitates deprotonation, it also increases the risk of side reactions if not properly controlled.

Question 1: My N-alkylation reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

Answer: Low yields in the N-alkylation of this specific isatin derivative often stem from a few key factors related to its heightened reactivity.[1]

  • Incomplete Deprotonation vs. Base-Induced Decomposition: While the N-H is acidic, using an excessively strong base (like NaH) in large excess or at elevated temperatures can lead to decomposition. The electron-deficient ring is more susceptible to nucleophilic attack by the base or the isatin anion itself, leading to colored impurities. Conversely, a base that is too weak (like K₂CO₃ at room temperature) may not achieve full deprotonation, leaving starting material unreacted.

  • Side Reactions: The highly electrophilic C-3 carbonyl group can be a target for nucleophilic attack, leading to aldol-type side reactions or even ring-opening under harsh basic conditions.[1] O-alkylation is a possible side reaction, though N-alkylation is generally favored.[1]

  • Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. Anhydrous polar aprotic solvents like DMF or NMP are typically effective, as they solvate the cation of the base and facilitate the Sₙ2 reaction.[1][2]

Troubleshooting Workflow for Low N-Alkylation Yield

Troubleshooting_N_Alkylation start Low Yield of N-Alkylated Product check_sm Check for Unreacted Starting Material (SM) via TLC/LC-MS start->check_sm sm_present SM Present check_sm->sm_present Yes no_sm No SM Present check_sm->no_sm No incomplete_deprotonation Issue: Incomplete Deprotonation sm_present->incomplete_deprotonation decomposition Issue: Decomposition/ Multiple Byproducts no_sm->decomposition solution_deprotonation Solution: 1. Use a stronger base (e.g., Cs₂CO₃ over K₂CO₃). 2. Slightly increase base equivalents (1.2-1.5 eq). 3. Increase reaction time or temperature moderately. incomplete_deprotonation->solution_deprotonation solution_decomposition Solution: 1. Use a milder base (e.g., K₂CO₃, DBU). 2. Lower the reaction temperature. 3. Ensure slow addition of alkylating agent. decomposition->solution_decomposition

Caption: Troubleshooting logic for low N-alkylation yield.

Question 2: I am observing significant byproduct formation, including a deeply colored reaction mixture. What is happening and how can I mitigate this?

Answer: Deeply colored mixtures often indicate the formation of resonance-stabilized anionic species or degradation products. The electron-withdrawing fluorine and bromine atoms make the isatin ring susceptible to nucleophilic attack, which can initiate ring-opening or polymerization pathways under strongly basic conditions.

Mitigation Strategies:

  • Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. For this activated substrate, reactions may proceed efficiently at room temperature or even 0 °C, depending on the electrophile.

  • Choice of Base: Cesium carbonate (Cs₂CO₃) is often an excellent choice.[2] It has high solubility in DMF and is known to promote efficient N-alkylation with reduced side reactions compared to stronger bases like hydrides.

  • Order of Addition: Add the base to the isatin solution and stir for a short period (15-30 minutes) to form the anion before slowly adding the alkylating agent. This can minimize the concentration of free base in the presence of the electrophile.

Section 2: C-3 Carbonyl Condensation Reactions (e.g., Knoevenagel, Aldol)

The C-3 keto group of 5-Bromo-4,6-difluoroindoline-2,3-dione is highly electrophilic, making it an excellent substrate for condensation reactions. However, this high reactivity can also lead to challenges.

Question 1: My Knoevenagel condensation with an active methylene compound is giving a complex mixture of products instead of the expected clean benzylidene derivative.

Answer: The high electrophilicity of the C-3 carbonyl can lead to several competing reactions.

  • Self-Condensation of the Isatin: Under certain basic conditions, the isatin can undergo self-condensation, similar to an aldol reaction.[1]

  • Reaction at C-2: While C-3 is more reactive, strong nucleophiles can potentially interact with the C-2 amide carbonyl, leading to more complex outcomes.

  • Catalyst Choice: The choice of base catalyst is crucial. Weak bases like piperidine or pyrrolidine are often used to generate the nucleophile from the active methylene compound. Using a stronger base can deprotonate the isatin N-H, creating a competing nucleophile and complicating the reaction profile. For this substrate, it is often best to first N-protect or N-alkylate the isatin before performing C-3 condensations.

Key Reaction Pathways in Isatin Chemistry

Isatin_Reactions cluster_N N-1 Position Reactions cluster_C3 C-3 Carbonyl Reactions Isatin 5-Bromo-4,6-difluoro- indoline-2,3-dione N_Anion Isatin Anion Isatin->N_Anion + Base (e.g., K₂CO₃) Condensation Knoevenagel/Aldol Adduct (Desired) Isatin->Condensation + Nucleophile (e.g., CH₂(CN)₂) Side_Reaction Ring Opening/ Decomposition Isatin->Side_Reaction + Strong Base/ High Temp N_Alkylated N-Alkylated Product (Desired) N_Anion->N_Alkylated + R-X N_Anion->Side_Reaction Excess Base/ High Temp

Caption: Key reaction pathways for functionalizing isatin.

Optimized Experimental Protocols

Protocol 1: Optimized N-Alkylation of 5-Bromo-4,6-difluoroindoline-2,3-dione

This protocol is designed to maximize the yield of N-alkylation while minimizing degradation of the sensitive starting material.

Materials:

  • 5-Bromo-4,6-difluoroindoline-2,3-dione

  • Alkyl halide (e.g., benzyl bromide, 1.1 equivalents)

  • Cesium Carbonate (Cs₂CO₃, 1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Bromo-4,6-difluoroindoline-2,3-dione (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).

  • Add cesium carbonate (1.5 eq) to the solution. Stir the resulting suspension at room temperature for 20 minutes. The color of the mixture should change, indicating the formation of the isatin anion.

  • Slowly, add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature.

  • Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated product.[3]

Data & Optimization Tables

The selection of appropriate reaction conditions is paramount for success. The following table provides a comparative summary of conditions for the N-alkylation of an electron-deficient isatin scaffold.

Table 1: Comparison of Base and Solvent Systems for N-Alkylation

EntryBase (eq.)SolventTemperature (°C)Time (h)Conversion (%)Notes
1K₂CO₃ (1.5)AcetoneReflux12~40%Incomplete reaction, low base solubility.
2NaH (1.2)THF25 -> 606~75%Significant byproduct formation observed.
3K₂CO₃ (1.5)DMF608>95%Good conversion, requires heating.[4]
4Cs₂CO₃ (1.5) DMF 25 3 >98% Recommended condition: Fast, clean, high yield. [2]
5DBU (1.2)CH₂Cl₂255~90%Homogeneous, good for acid-sensitive electrophiles.

References

  • Molecules. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. National Institutes of Health (NIH). [Link]

  • RSC Publishing. (2014). Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. Royal Society of Chemistry. [Link]

  • MDPI. (2021). Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide. MDPI. [Link]

  • Semantic Scholar. (2012). N-Alkylation of isatins utilizing KF/alumina. Semantic Scholar. [Link]

  • ACS Publications. (2019). Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. American Chemical Society. [Link]

Sources

Optimization

Stability issues of 5-Bromo-4,6-difluoroindoline-2,3-dione under different conditions

Technical Support Center: 5-Bromo-4,6-difluoroindoline-2,3-dione Welcome to the technical support guide for 5-Bromo-4,6-difluoroindoline-2,3-dione. As a Senior Application Scientist, my goal is to provide you with in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-4,6-difluoroindoline-2,3-dione

Welcome to the technical support guide for 5-Bromo-4,6-difluoroindoline-2,3-dione. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the stability and integrity of this versatile compound throughout your research. This guide is structured to address common challenges and questions through practical troubleshooting steps and a deep dive into the chemical principles governing its stability.

Section 1: Core Chemical Principles & Stability Profile

5-Bromo-4,6-difluoroindoline-2,3-dione belongs to the isatin (1H-indole-2,3-dione) family, a class of compounds renowned as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities and synthetic versatility.[1] Understanding its core structure is key to predicting its stability.

The molecule's reactivity is dominated by three main features:

  • The Isatin Core: The presence of two adjacent carbonyl groups at the C2 and C3 positions makes the molecule highly reactive. The C3 ketone, in particular, is highly electrophilic and susceptible to nucleophilic attack.[2]

  • The Lactam N-H Group: The proton on the nitrogen is weakly acidic and can be deprotonated, allowing for N-alkylation or N-arylation reactions.[2]

  • Halogen Substituents: The bromine and two fluorine atoms on the aromatic ring are strong electron-withdrawing groups. This has two major consequences:

    • It increases the electrophilicity of the carbonyl carbons, potentially enhancing their reactivity towards nucleophiles.[3]

    • It increases the molecule's lipophilicity and can contribute to enhanced metabolic stability in biological systems.[4]

Theoretical studies on related halogenated isatins suggest that such substitutions can significantly influence the molecule's electronic structure and overall stability.[4][5] These features make the compound a powerful synthetic intermediate but also necessitate careful handling to prevent unwanted degradation.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: I'm observing variable yields and an unexpected colored byproduct in my reaction. Could this be a stability issue?

Answer: Yes, this is a classic sign of substrate degradation. Inconsistent yields or the appearance of new, often colored, spots on a TLC plate suggest that your starting material is degrading either before or during the reaction. The isatin core itself is a red-orange powder, but degradation products can present as darker, brownish impurities.[2]

Here is a systematic workflow to diagnose the problem:

G A Start: Inconsistent Yields / Byproducts Observed B 1. Purity Check of Starting Material Run TLC/LC-MS on stock compound. A->B C Stock is Degraded (Multiple spots/peaks) B->C Impure D Stock is Pure (Single spot/peak) B->D Pure E Review Storage Conditions (See FAQ on Storage). Procure fresh compound. C->E F 2. Analyze Reaction Conditions Is the reaction basic, highly acidic, or run at high temp for long periods? D->F G Yes: Harsh Conditions F->G Yes H No: Mild Conditions F->H No I Potential Degradation Pathway: - Base-catalyzed hydrolysis (ring-opening) - Thermal decomposition - Photodegradation G->I K 3. Solvent Compatibility Check Are you using nucleophilic solvents like Methanol or water? H->K J Mitigation Strategy: - Lower temperature - Use non-nucleophilic base - Protect from light - Reduce reaction time I->J N Problem likely resolved. If not, contact technical support for further analysis. J->N L Yes: Nucleophilic Solvent K->L Yes K->N No M Solvent may be reacting with the C3 carbonyl. Switch to aprotic solvents (e.g., ACN, THF, Dioxane). L->M M->N

Caption: Troubleshooting workflow for reaction inconsistencies.

Question 2: My solid 5-Bromo-4,6-difluoroindoline-2,3-dione has darkened in color after being stored in the lab. What happened?

Answer: A color change from the typical orange/red to a darker brown or black is a strong indicator of decomposition. This is often caused by exposure to one or more of the following:

  • Light: Isatins and related heterocyclic compounds can be light-sensitive. Chronic exposure to ambient lab lighting can induce photochemical reactions.

  • Moisture: The compound is susceptible to hydrolysis, especially if trace amounts of acid or base are present on the container or in the atmosphere.

  • Heat: While generally stable at room temperature for short periods, long-term storage at elevated temperatures can accelerate degradation.[6]

Corrective Action: Always store the solid compound in a tightly sealed, amber vial to protect it from light and moisture. For long-term storage, keeping it in a desiccator at 2-8°C is the recommended best practice.[7]

Question 3: I dissolved the compound in DMSO to make a stock solution, but after a week in the fridge, I see precipitates and my results are not reproducible. Why?

Answer: While DMSO is an excellent solvent for initial dissolution, it is not always ideal for long-term storage of reactive compounds. There are two primary issues:

  • Hygroscopicity: DMSO readily absorbs water from the air. This introduced moisture can lead to slow hydrolysis of the isatin, even at low temperatures.

  • "Freeze-Thaw" Cycles: Repeatedly warming the stock solution to room temperature and then cooling it back down can introduce moisture and accelerate degradation.

Best Practice for Stock Solutions:

  • For highest stability, prepare fresh solutions before each experiment.

  • If a stock solution must be stored, use an anhydrous aprotic solvent like Dioxane or THF.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture. Store aliquots at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen).

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the optimal storage conditions for solid 5-Bromo-4,6-difluoroindoline-2,3-dione?

    • A: Store at 2-8°C in a tightly sealed amber vial inside a desiccator to protect from heat, light, and moisture.[7]

  • Q2: How does pH affect the stability of the compound in solution?

    • A: The compound is most stable in neutral to mildly acidic conditions (pH 4-6). It is highly susceptible to degradation under basic conditions (pH > 8). The electrophilic C3 carbonyl can be attacked by hydroxide ions, leading to a ring-opening hydrolysis reaction to form the corresponding isatinic acid salt. This is a common reactivity pathway for isatins.[8]

  • Q3: Is the compound sensitive to light?

    • A: Yes. Aromatic ketones and diones can undergo photochemical reactions. It is crucial to protect both the solid compound and its solutions from direct light by using amber vials or wrapping containers in aluminum foil.

  • Q4: What are the best solvents for working with this compound?

    • A: The choice of solvent is critical and depends on the application. See the table below for guidance.

Solvent ClassRecommended SolventsStability Considerations & Causality
Aprotic Polar Acetonitrile (ACN), Tetrahydrofuran (THF), Dioxane, AcetoneExcellent Choice. These solvents are non-nucleophilic and will not react with the carbonyl groups. They are ideal for reactions and short-to-medium term storage.
Aprotic Polar (Amide) N,N-Dimethylformamide (DMF)Good for Dissolution. Use with caution. While aprotic, commercial grades can contain amine impurities or degrade to form dimethylamine, a nucleophile that can react with the isatin. Use anhydrous, high-purity grades.
Protic Methanol, Ethanol, WaterUse with Extreme Caution. These solvents are nucleophiles and can add to the C3 carbonyl, forming a hemiketal-like adduct. This is often a reversible equilibrium but can lead to byproducts, especially with heat or catalysts. Avoid for storage.
Chlorinated Dichloromethane (DCM), ChloroformGood for Reactions. Generally inert and suitable for many reaction types. Ensure they are free of acidic impurities.
  • Q5: Are there any known chemical incompatibilities?

    • A: Yes. Avoid strong reducing agents (e.g., NaBH₄), which can reduce the carbonyl groups. Avoid strong bases (e.g., NaOH, LDA) and primary/secondary amines at room temperature unless they are intended reagents, as they will readily react with the C3 carbonyl.[1]

Section 4: Experimental Protocols

These protocols provide a framework for validating the stability of 5-Bromo-4,6-difluoroindoline-2,3-dione under your specific experimental conditions.

Protocol 1: Small-Scale Stability Test in Different Solvents

Objective: To determine the short-term stability of the compound in various solvents at a given temperature.

Methodology:

  • Prepare a stock solution of the compound in a stable, inert solvent (e.g., anhydrous Acetonitrile) at a concentration of 10 mg/mL.

  • In separate amber HPLC vials, add 10 µL of the stock solution to 990 µL of each test solvent (e.g., Methanol, Water, DMF, THF). This yields a final concentration of 100 µg/mL.

  • Prepare a "Time Zero" (T₀) sample by immediately diluting 10 µL of the stock into the mobile phase used for HPLC analysis.

  • Cap all vials tightly and store them under the desired test condition (e.g., room temperature, 40°C).

  • At specified time points (e.g., 1, 4, 8, 24 hours), take an aliquot from each vial.

  • Analyze all samples by HPLC, comparing the peak area of the parent compound to the T₀ sample. The appearance of new peaks indicates degradation.

  • Self-Validation: The T₀ sample acts as your control. A stable solvent like anhydrous acetonitrile should show minimal (<2%) degradation over 24 hours.

Protocol 2: pH Stability Assessment

Objective: To evaluate the compound's susceptibility to hydrolytic degradation at different pH values.

Methodology:

  • Prepare a series of aqueous buffer solutions (e.g., pH 2, 4, 7, 9, 12). A universal buffer can be used.

  • Prepare a concentrated stock solution of the compound in a minimal amount of Acetonitrile.

  • Initiate the experiment by adding a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Ensure the organic solvent volume is low (<1%) to not significantly alter the buffer pH.

  • Incubate the solutions at a controlled temperature (e.g., 25°C), protected from light.

  • Analyze samples by HPLC at regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Calculate the percentage of the compound remaining at each time point relative to T₀.

Expected Result & Visualization: You will likely observe rapid degradation at pH 9 and 12. A potential degradation pathway under basic conditions is illustrated below.

G cluster_0 Potential Hydrolysis Pathway (Basic Conditions) A 5-Bromo-4,6-difluoroindoline-2,3-dione (Isatin Ring Intact) B Nucleophilic Attack by OH⁻ at C3 Carbonyl A->B OH⁻ C Tetrahedral Intermediate B->C D Amide Bond Cleavage (Ring Opening) C->D E Isatinic Acid Salt (Degradation Product) D->E Proton Transfer

Caption: Postulated hydrolytic degradation under basic conditions.

References

  • Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. RJ Wave.
  • Is
  • isatin: review of synthesis, reactivity, and anti-infective properties.
  • Effect of substituent on reactivity of isatins?.
  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applic
  • 118897-99-7 | 5-Bromo-6-fluoroindoline-2,3-dione. ChemScene.
  • Theoretical Study of Isatin and its Halogenated Deriv
  • Thermodynamic and Reactivity Parameters of Anions of Enol form of Isatin and its Halogenated Derivatives: A Theoretical Study.
  • 5 - SAFETY D
  • SAFETY D
  • Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. RSC Publishing.
  • Safety Data Sheet: 5-Bromo-4-chloro-3-indolyl phosph
  • 5-Bromo-2,4-difluoroaniline 96 452-92-6. Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: 5-Bromo-4,6-difluoroindoline-2,3-dione Synthesis

Status: Operational Ticket ID: CHEM-SUP-2024-BFDI Subject: Troubleshooting Side Reactions & Impurity Profiles Assigned Specialist: Senior Application Scientist[1] Executive Summary The synthesis of 5-Bromo-4,6-difluoroin...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2024-BFDI Subject: Troubleshooting Side Reactions & Impurity Profiles Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The synthesis of 5-Bromo-4,6-difluoroindoline-2,3-dione (5-Bromo-4,6-difluoroisatin) presents unique challenges due to the electronic push-pull nature of the fluorinated indole core.[1] Whether you are utilizing the classical Sandmeyer Isonitrosoacetanilide route or Direct Electrophilic Bromination , specific side reactions—primarily regioisomerism and incomplete cyclization—are statistically probable.

This guide deconstructs these failure modes into actionable troubleshooting modules.

Module 1: The Sandmeyer Route (Primary Synthesis)

Context: This route typically involves the reaction of 4-bromo-3,5-difluoroaniline with chloral hydrate and hydroxylamine, followed by acid-catalyzed cyclization.[1]

Critical Failure Mode: The "Black Tar" Phenomenon

Symptom: The reaction mixture turns into an intractable black resin during the sulfuric acid cyclization step (Step 2), resulting in low yields (<30%).[1]

Technical Diagnosis: This is caused by the thermal decomposition of the isonitrosoacetanilide intermediate . The electron-withdrawing fluorine atoms deactivate the ring, raising the activation energy required for the intramolecular electrophilic substitution (cyclization). If the temperature is raised too aggressively to force cyclization, the oxime moiety polymerizes.

Troubleshooting Protocol:

  • Pre-Validation: Run a small-scale pilot (100 mg). If the intermediate does not dissolve fully in H₂SO₄ at 60°C, do not proceed to 80-90°C.

  • Solvent Modification: Add Methanesulfonic acid (MsOH) (1:10 ratio with H₂SO₄). MsOH acts as a powerful solvent that solubilizes the fluorinated intermediate at lower temperatures, allowing cyclization to proceed at 70°C instead of the harsher 90°C required in pure sulfuric acid.

  • Quenching: Pour the reaction mixture onto crushed ice slowly with vigorous stirring. Rapid addition traps acid pockets inside the precipitating solid, leading to "tar" inclusions.

Impurity Profile: The "Oxime Leakage"

Impurity: 2-(hydroxyimino)-N-(4-bromo-3,5-difluorophenyl)acetamide (Unreacted Intermediate).[1] Cause: Incomplete cyclization due to steric hindrance from the C3/C5 fluorines.

Detection:

  • TLC: The oxime intermediate is significantly more polar than the isatin product.

    • Mobile Phase: 30% EtOAc in Hexanes.

    • Rf (Product): ~0.5[1]

    • Rf (Impurity): ~0.2 (Streaks)[1]

Module 2: Direct Bromination (Post-Functionalization)

Context: Bromination of 4,6-difluoroisatin using NBS or Br₂.

Critical Failure Mode: Regioselectivity Loss (The C7 Isomer)

Symptom: HPLC shows a persistent impurity (5-15%) with a mass identical to the product (M+H).[1]

Mechanistic Insight: The 4,6-difluoro substitution pattern creates a "frustrated" electronic environment.[1]

  • Position C5 (Target): Activated by the ortho-effect of both F4 and F6, and para-effect of the NH. However, it is sterically crowded (sandwiched between two fluorines).[1]

  • Position C7 (Side Product): Activated by ortho-effect of F6 and ortho-effect of NH.[1] It is less sterically hindered.

The "Cold-Slow" Protocol (Self-Validating System): To favor the thermodynamic product (C5) over the kinetic product (C7):

  • Solvent: Use Acetonitrile (MeCN) or Glacial Acetic Acid .[1] Avoid DMF (promotes poly-bromination).[1]

  • Temperature: Cool to -10°C to 0°C .

  • Reagent: Use N-Bromosuccinimide (NBS) instead of liquid bromine. NBS provides a low, controlled concentration of bromonium ions (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    
  • Stoichiometry: Do not exceed 1.05 equivalents of NBS.

Visualizing the Pathway & Impurities

G cluster_sandmeyer Route A: Sandmeyer Synthesis cluster_bromination Route B: Direct Bromination Start_Aniline 4-Bromo-3,5-difluoroaniline Inter_Oxime Isonitroso Intermediate Start_Aniline->Inter_Oxime + Chloral Hydrate + NH2OH Impurity_Tar Polymerized Tars (Thermal Decomp) Inter_Oxime->Impurity_Tar >80°C (Side Reaction) Product_Isatin 5-Bromo-4,6-difluoroisatin Inter_Oxime->Product_Isatin H2SO4 Cyclization (Successful) Impurity_DiBr 5,7-Dibromo-4,6-difluoroisatin (Over-reaction) Product_Isatin->Impurity_DiBr Excess NBS Start_DFIsatin 4,6-Difluoroisatin Start_DFIsatin->Product_Isatin NBS, 0°C (Major Path) Impurity_C7 7-Bromo-4,6-difluoroisatin (Regioisomer) Start_DFIsatin->Impurity_C7 Fast Kinetics (Steric Leakage)

Caption: Figure 1. Divergent synthesis pathways showing critical nodes for impurity formation. Route A risks thermal degradation; Route B risks regioselectivity errors.[1]

Module 3: Impurity Identification Data

Use this table to identify isolated side products via NMR/MS.

ComponentStructure1H NMR Signature (DMSO-d6)Mass Spec (ESI)Origin
Target Product 5-Br-4,6-difluoroisatinδ 11.2 (s, 1H, NH) ; Aromatic H (C7) appears as d (~7.0 ppm, J_H-F coupling large).[1][M-H]- 260/262Desired
Impurity A 7-Br-4,6-difluoroisatinδ 11.4 (s, 1H, NH) ; Aromatic H (C5) appears as t (triplet-like due to F-H-F coupling).[1][M-H]- 260/262Regioisomer (Direct Bromination)
Impurity B 5,7-Dibromo-4,6-difluoroisatinδ 11.8 (s, 1H, NH) ; No aromatic protons on the benzene ring.[1][M-H]- 338/340/342Over-bromination
Impurity C Isonitroso Intermediateδ 12.2 (s, 1H, NOH) , δ 10.4 (s, 1H, NH), δ 7.8 (s, 1H, CH=N).[1][M+H]+ 279/281Incomplete Cyclization (Sandmeyer)

Frequently Asked Questions (FAQ)

Q1: Why is my Sandmeyer product red instead of the expected orange?

  • Answer: A deep red color often indicates the presence of azo-coupling byproducts . This occurs if the initial aniline was not fully converted to the isonitroso intermediate before acid treatment. Ensure the reaction with chloral hydrate proceeds for at least 12 hours, or check the quality of your hydroxylamine hydrochloride.

Q2: Can I separate the 5-bromo and 7-bromo isomers if they co-elute?

  • Answer: They are notoriously difficult to separate on standard Silica.

    • Recommendation: Recrystallization is superior to chromatography here. The 5-bromo isomer is typically less soluble in Ethanol/Water (9:1) mixtures. Heat the crude mixture to reflux in EtOH, add water until turbid, and cool slowly. The 5-bromo isomer should crystallize out, leaving the 7-bromo enriched in the mother liquor.

Q3: Is protecting the Nitrogen (N-alkylation) necessary before bromination?

  • Answer: It is not strictly necessary but highly recommended if regioselectivity is your primary issue. N-acetylation increases the steric bulk at position 1, further shielding the C7 position and forcing bromination to the desired C5 position [1].

References

  • BenchChem. (2025).[1][2][3][4] Technical Support Center: Synthesis of N-Substituted Isatins. Retrieved from 3[1]

  • SynArchive. (n.d.). Sandmeyer Isatin Synthesis. Retrieved from

  • Silva, B. et al. (2012).[1] Simple and Efficient Method for the Preparation of 5-Bromoisatins. Caspian Journal of Chemistry. Retrieved from 5[1][5]

  • National Institutes of Health (NIH). (2017).[1] Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from 6[1]

Sources

Optimization

Regioselectivity issues in the synthesis of 5-Bromo-4,6-difluoroindoline-2,3-dione

Technical Support Center: Synthesis of 5-Bromo-4,6-difluoroindoline-2,3-dione Welcome to the technical support guide for the synthesis of 5-Bromo-4,6-difluoroindoline-2,3-dione. This resource is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-Bromo-4,6-difluoroindoline-2,3-dione

Welcome to the technical support guide for the synthesis of 5-Bromo-4,6-difluoroindoline-2,3-dione. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis, with a particular focus on overcoming challenges related to regioselectivity. Here, we provide in-depth FAQs, troubleshooting guides, and validated protocols to ensure the successful and efficient synthesis of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the prevalent synthetic strategies for preparing the 5-Bromo-4,6-difluoroindoline-2,3-dione core structure?

The synthesis of substituted isatins, such as 5-Bromo-4,6-difluoroindoline-2,3-dione, typically begins with the construction of the isatin ring itself, followed by functionalization. The most common and historically significant method for isatin synthesis is the Sandmeyer isatin synthesis.[1][2] This process involves the reaction of an appropriately substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate.[3][4] This intermediate is then cyclized under strong acidic conditions, such as concentrated sulfuric acid, to yield the indoline-2,3-dione (isatin) core.[5]

For the specific synthesis of 4,6-difluoroindoline-2,3-dione, the starting material would be 3,5-difluoroaniline. The subsequent step, and the primary focus of this guide, is the regioselective bromination of this difluoro-isatin core to introduce a bromine atom at the C-5 position.

An alternative, though often lower-yielding for this specific substitution pattern, is the Stolle synthesis, which involves the reaction of an aniline with oxalyl chloride followed by a Lewis acid-catalyzed cyclization.[2][6]

Q2: What is the fundamental regioselectivity challenge in the synthesis of 5-Bromo-4,6-difluoroindoline-2,3-dione?

The core challenge lies in controlling the position of electrophilic bromination on the 4,6-difluoroindoline-2,3-dione ring. The benzene portion of the isatin molecule has two available positions for substitution: C-5 and C-7. The regiochemical outcome is dictated by the combined electronic effects of the substituents already on the ring: the two fluorine atoms and the fused, electron-withdrawing pyrrole-2,3-dione ring.

  • Fluorine Substituents (at C-4 and C-6): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be donated into the aromatic ring via resonance (+M effect).[7][8] For halogens, the inductive effect generally deactivates the ring towards electrophilic substitution. The resonance effect, however, directs incoming electrophiles to the ortho and para positions.[9]

  • Pyrrole-2,3-dione Ring: The dicarbonyl system of the fused heterocyclic ring is strongly electron-withdrawing, deactivating the entire aromatic ring, particularly the adjacent C-7 and C-5 positions.

The interplay of these effects creates a complex reactivity landscape. The C-5 position is ortho to the C-4 fluorine and para to the C-6 fluorine, while the C-7 position is ortho to the C-6 fluorine. Predicting the outcome requires careful consideration of which directing effect will dominate under specific reaction conditions. Typically, a mixture of 5-bromo and 7-bromo isomers is a significant risk.

Q3: How can the regiochemistry of the final product be definitively confirmed?

Ambiguity in identifying the correct isomer is a common issue. A multi-technique approach is recommended for unambiguous structural elucidation.

  • NMR Spectroscopy: High-resolution ¹H, ¹³C, and ¹⁹F NMR are indispensable.

    • ¹H NMR: The coupling patterns and constants between the remaining aromatic proton and the adjacent fluorine atoms are diagnostic. For the 5-bromo isomer, the C-7 proton will appear as a doublet of doublets due to coupling with the C-6 fluorine and potentially a smaller long-range coupling.

    • ¹³C NMR: The chemical shifts of the aromatic carbons are highly sensitive to the substitution pattern. Known substituent effects can be used to predict spectra for comparison.[10][11] Carbon-fluorine couplings (¹JCF, ²JCF, etc.) provide crucial connectivity information.

    • 2D NMR (COSY, HSQC, HMBC): These experiments can establish direct and long-range correlations between protons and carbons, helping to piece together the molecular framework.

  • X-ray Crystallography: This is the gold standard for structural determination. If a suitable single crystal of the product can be obtained, X-ray crystallography provides unequivocal proof of the atomic connectivity and regiochemistry.[12][13][14]

Troubleshooting Guide: Regioselectivity & Yield Issues

Problem: My bromination reaction produces an inseparable mixture of 5-bromo and 7-bromo isomers. How can I improve selectivity for the 5-bromo product?

Cause: This is the primary regioselectivity challenge. The electronic directing effects of the substituents do not overwhelmingly favor one position over the other, leading to poor selectivity under standard bromination conditions. The relative stability of the Wheland intermediate for attack at C-5 versus C-7 is very similar.

Solution Strategies:

  • Choice of Brominating Agent: The reactivity of the electrophilic bromine source is critical. Highly reactive conditions (e.g., Br₂ with a strong Lewis acid) can decrease selectivity.

    • Recommendation: Use N-Bromosuccinimide (NBS). NBS provides a low, steady concentration of electrophilic bromine, which can enhance selectivity in favor of the thermodynamically more stable product.[15] Using NBS in a polar aprotic solvent like acetonitrile has been shown to be highly para-selective with respect to the most activating substituent.[16]

  • Solvent Effects: The reaction medium can influence the transition state energies and thus the isomeric ratio.

    • Recommendation: Start with polar aprotic solvents like acetonitrile or DMF. For highly deactivated systems, strong acids like sulfuric acid or trifluoroacetic acid can be used as the solvent to protonate the carbonyls, further modifying the electronic landscape.

  • Temperature Control: Lowering the reaction temperature often increases selectivity.

    • Recommendation: Run the reaction at 0 °C or even lower (-20 °C) and allow it to slowly warm to room temperature. This favors the pathway with the lower activation energy, which may correspond to the formation of the desired 5-bromo isomer.

ParameterRecommendationRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a mild, controlled source of electrophilic bromine, enhancing selectivity.[15]
Solvent Acetonitrile or H₂SO₄Polar aprotic solvents can improve selectivity; strong acids can be used for deactivated rings.
Temperature 0 °C to -20 °CLower temperatures favor the kinetic product and can significantly improve isomeric ratios.
Problem: The overall yield of my desired 5-bromo product is very low, even after optimizing for selectivity.

Cause: Low yields can stem from several factors beyond poor regioselectivity, including incomplete reaction, product degradation, or side reactions. The starting 4,6-difluoroindoline-2,3-dione is an electron-deficient system, making it inherently less reactive towards electrophilic substitution.

Solution Strategies:

  • Reaction Time and Monitoring: Deactivated aromatic rings require longer reaction times or more forcing conditions to achieve full conversion.

    • Recommendation: Monitor the reaction progress meticulously using TLC or LC-MS. Extend the reaction time until the starting material is consumed. A small amount of a stronger acid catalyst (e.g., a few drops of H₂SO₄ in an organic solvent) can sometimes promote the reaction without compromising selectivity.

  • Protecting Group Strategy: The N-H proton of the isatin is acidic and can interfere with certain reagents.

    • Recommendation: Consider N-protection with a group like tosyl (Ts) or benzyl (Bn). An N-substituent can alter the electronic properties and solubility of the substrate, potentially improving both yield and selectivity. The protecting group can be removed in a subsequent step.

  • Work-up and Purification: The product may be unstable under certain work-up conditions or may be lost during purification.

    • Recommendation: Use a mild aqueous work-up (e.g., quenching with aqueous sodium bisulfite followed by extraction). Be aware that isatins can sometimes be sensitive to strongly basic or acidic conditions. For purification, if isomers are present, consider preparative HPLC or derivatization to facilitate separation.

Problem: I cannot confirm the structure with NMR alone. How can I be certain I have the 5-bromo isomer?

Cause: The ¹H NMR spectrum may be simple (only one aromatic proton), and distinguishing isomers based solely on chemical shifts can be unreliable without authentic standards for comparison.

Solution Strategies:

  • Advanced NMR Techniques:

    • ¹³C-¹H HMBC (Heteronuclear Multiple Bond Correlation): This experiment is extremely powerful. Look for a 3-bond correlation (³JCH) from the C-7 proton to the C-5 carbon. In the 5-bromo isomer, this correlation will be present. In the 7-bromo isomer, it will be absent. You would instead see correlations from the C-5 proton to C-7 and C-4.

    • ¹H-¹⁵N HMBC: If your instrument is capable, correlating the C-7 proton to the ring nitrogen can also provide structural proof.

  • Grow a Crystal for X-ray Diffraction:

    • Recommendation: This is the most definitive method.[17] Attempt to grow single crystals of your purified product by slow evaporation from various solvent systems (e.g., DCM/hexane, ethyl acetate/heptane, acetone/water). A successful crystal structure analysis will resolve any ambiguity.[12]

Visualized Reaction Scheme and Mechanistic Rationale

Overall Synthetic Workflow

The following diagram outlines the recommended two-step synthesis from 3,5-difluoroaniline.

G cluster_0 Step 1: Isatin Core Synthesis (Sandmeyer) cluster_1 Step 2: Regioselective Bromination A 3,5-Difluoroaniline B Isonitrosoacetanilide Intermediate A->B Chloral Hydrate, NH2OH·HCl C 4,6-Difluoroindoline-2,3-dione B->C H2SO4, Δ D 5-Bromo-4,6-difluoroindoline-2,3-dione (Desired Product) C->D NBS, Acetonitrile, 0 °C E 7-Bromo-4,6-difluoroindoline-2,3-dione (Side Product) C->E

Caption: Recommended two-step synthesis of the target compound.

Directing Effects in the Bromination Step

This diagram illustrates the electronic factors influencing the site of bromination.

Caption: Electronic directing effects on the isatin core.

Experimental Protocols

Protocol 1: Synthesis of 4,6-Difluoroindoline-2,3-dione

This protocol is adapted from the general Sandmeyer isatin synthesis.[1][18]

Step A: Preparation of 2-(Hydroxyimino)-N-(3,5-difluorophenyl)acetamide

  • In a 1 L round-bottom flask equipped with a mechanical stirrer, dissolve sodium sulfate (75 g) in water (600 mL).

  • Add 3,5-difluoroaniline (25.8 g, 0.2 mol), followed by concentrated hydrochloric acid (18 mL).

  • In a separate beaker, dissolve chloral hydrate (36.4 g, 0.22 mol) and hydroxylamine hydrochloride (48.0 g, 0.69 mol) in water (200 mL).

  • Add the solution from step 3 to the flask containing the aniline suspension.

  • Heat the mixture to reflux using a heating mantle and stir vigorously for 1-2 hours. The formation of a yellow precipitate should be observed.

  • Cool the mixture to room temperature, then in an ice bath.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the isonitrosoacetanilide intermediate as a yellow powder.

Step B: Cyclization to 4,6-Difluoroindoline-2,3-dione

  • Pre-heat concentrated sulfuric acid (150 mL) to 50-60 °C in a 500 mL flask with mechanical stirring.

  • Carefully and portion-wise, add the dried intermediate from Step A (0.2 mol theoretical) to the warm sulfuric acid, ensuring the temperature does not exceed 80 °C.

  • After the addition is complete, heat the dark reaction mixture to 90-100 °C and maintain for 30 minutes.

  • Cool the reaction mixture to room temperature and then slowly pour it onto 1.5 kg of crushed ice with vigorous stirring.

  • A yellow-orange solid will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid extensively with water until the washings are neutral to pH paper.

  • Dry the product in a vacuum oven at 50 °C to afford 4,6-difluoroindoline-2,3-dione.

Protocol 2: Regioselective Synthesis of 5-Bromo-4,6-difluoroindoline-2,3-dione
  • To a solution of 4,6-difluoroindoline-2,3-dione (1.83 g, 10 mmol) in acetonitrile (100 mL), add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add concentrated sulfuric acid (0.5 mL) dropwise as a catalyst.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane) until the starting material is consumed.

  • Quench the reaction by pouring it into 200 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution (1 x 50 mL), followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will likely be a mixture of isomers. Purify by flash column chromatography on silica gel, using a gradient elution (e.g., starting from 10% and increasing to 40% ethyl acetate in hexane) to separate the 5-bromo (major) and 7-bromo (minor) isomers. The 5-bromo isomer is typically the less polar of the two.

References

  • SynArchive. (n.d.). Sandmeyer Isatin Synthesis. Retrieved from [Link]

  • Iqbal, N., & Iqbal, J. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Acta Scientific Pharmaceutical Sciences, 4(10), 22-32. Retrieved from [Link]

  • Marvel, C. S., & Hiers, G. S. (1925).
  • Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. Retrieved from [Link]

  • Temizer, A. B., et al. (2024). A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Derivatives. Mini-Reviews in Organic Chemistry, 21(1), 58-72. Retrieved from [Link]

  • Name Reaction. (n.d.). Sandmeyer Isatin Synthesis. Retrieved from [Link]

  • Singh, U. P., & Bhat, H. R. (2020). Recent Advancement of Synthesis of Isatins as a Versatile Pharmacophore: A Review. European Journal of Medicinal Chemistry, 198, 112349.
  • Wikipedia. (n.d.). Isatin. Retrieved from [Link]

  • Temizer, A. B., et al. (2024). A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Derivatives. Bentham Science Publishers. Retrieved from [Link]

  • Miles, W. H., et al. (2015). Illustrating the Utility of X-ray Crystallography for Structure Elucidation through a Tandem Aldol Condensation/Diels−Alder Reaction Sequence. Journal of Chemical Education, 92(9), 1559-1562. Retrieved from [Link]

  • Duax, W. L., & Griffin, J. F. (2012). X-Ray Crystallography of Chemical Compounds. Comprehensive Chirality, 1, 1-13. Retrieved from [Link]

  • Cognito. (n.d.). Directing Effects. Retrieved from [Link]

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]

  • Patna Women's College. (n.d.). Structural Elucidation of Substances by X-ray Crystallography. Retrieved from [Link]

  • St. John's University & College of St. Benedict. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

  • ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Li, J. J., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(8), 13779-13793. Retrieved from [Link]

  • Scientist channel. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]

  • Duddeck, H. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(S1), 53-66. Retrieved from [Link]

  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Explain the selectivity in bromination of this compound with two substituted benzene rings. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Retrieved from [Link]

  • ChemTalk. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 5-Bromo-4,6-difluoroindoline-2,3-dione and Other Isatins: A Guide for Researchers

Introduction to the Isatin Scaffold: A Privileged Heterocycle Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry due to its broad spectrum of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to the Isatin Scaffold: A Privileged Heterocycle

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1] First isolated in 1841, this indole derivative possesses a unique structural framework characterized by a fused benzene and pyrrole ring, with ketone groups at positions 2 and 3.[2] This arrangement provides a privileged scaffold for synthetic modification, leading to a vast library of derivatives with diverse pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][3] The chemical reactivity of the isatin core, particularly at the N-1, C-2, and C-3 positions, allows for extensive functionalization, enabling the fine-tuning of its biological profile.[1]

The Emergence of Halogenated Isatins: Enhancing Biological Potential

The introduction of halogen atoms into the isatin scaffold has been a particularly fruitful strategy for enhancing its therapeutic potential. Halogenation can significantly influence the physicochemical properties of the molecule, such as lipophilicity, electronic character, and metabolic stability, thereby modulating its interaction with biological targets.[4] This guide focuses on a specific halogenated derivative, 5-Bromo-4,6-difluoroindoline-2,3-dione, and provides a comparative analysis with other isatins to highlight the impact of its unique substitution pattern.

Synthesis of Isatin Derivatives: Established Methodologies

The synthesis of isatin and its derivatives is well-established, with several named reactions being cornerstones of their preparation. Two of the most prominent methods are the Sandmeyer and Stolle syntheses.

Sandmeyer Isatin Synthesis

This classical method involves the condensation of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. Subsequent cyclization in the presence of a strong acid, typically concentrated sulfuric acid, yields the isatin core.[5][6] This method is particularly useful for the synthesis of a wide range of substituted isatins starting from corresponding anilines.[4]

Experimental Protocol: Sandmeyer Synthesis of a Halogenated Isatin

This protocol is a generalized procedure based on the Sandmeyer isatin synthesis.[7]

Step 1: Formation of the Isonitrosoacetanilide Intermediate

  • Dissolve the substituted aniline (1 equivalent) in a mixture of water and concentrated hydrochloric acid.

  • In a separate flask, dissolve chloral hydrate (1.1 equivalents) and sodium sulfate in water.

  • In a third flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) in water.

  • Combine the three solutions and heat the mixture. The reaction progress can be monitored by the formation of a precipitate.

  • After the reaction is complete, cool the mixture and filter the solid isonitrosoacetanilide. Wash the solid with water and dry.

Step 2: Cyclization to the Isatin

  • Carefully add the dried isonitrosoacetanilide in small portions to pre-heated concentrated sulfuric acid, maintaining the temperature between 60-80°C.

  • After the addition is complete, continue heating for a short period to ensure complete cyclization.

  • Cool the reaction mixture and pour it onto crushed ice.

  • The precipitated isatin is then collected by filtration, washed thoroughly with water until neutral, and dried.

Stolle Synthesis

The Stolle synthesis offers an alternative route, particularly for N-substituted isatins. It involves the reaction of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate. This intermediate is then cyclized in the presence of a Lewis acid, such as aluminum chloride or boron trifluoride, to yield the desired isatin.[8][9][10]

Experimental Protocol: Stolle Synthesis of an N-Substituted Isatin

This protocol is a generalized procedure based on the Stolle synthesis.[8][9]

Step 1: Formation of the Chlorooxalylanilide Intermediate

  • Dissolve the N-substituted aniline (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether) under an inert atmosphere.

  • Cool the solution in an ice bath and slowly add oxalyl chloride (1.1 equivalents).

  • Allow the reaction to stir at room temperature until completion, which can be monitored by TLC.

  • Remove the solvent under reduced pressure to obtain the crude chlorooxalylanilide.

Step 2: Lewis Acid-Mediated Cyclization

  • Dissolve the crude chlorooxalylanilide in a suitable anhydrous solvent (e.g., carbon disulfide, dichloromethane).

  • Cool the solution and add a Lewis acid (e.g., aluminum chloride, 1.2 equivalents) portion-wise.

  • Heat the reaction mixture to reflux until the cyclization is complete (monitor by TLC).

  • Cool the reaction and carefully quench with ice-water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude isatin by recrystallization or column chromatography.

Comparative Analysis: 5-Bromo-4,6-difluoroindoline-2,3-dione in Focus

While specific experimental data for 5-Bromo-4,6-difluoroindoline-2,3-dione (CAS No. 874830-74-7) is limited in publicly available literature, we can infer its potential properties based on the well-documented structure-activity relationships (SAR) of other halogenated isatins.[11][12][13][14] The presence of both bromine and fluorine atoms on the benzene ring is expected to significantly influence its biological activity.

Anticipated Physicochemical Properties and Their Implications
  • Lipophilicity: The presence of a bromine atom and two fluorine atoms will increase the lipophilicity of the molecule compared to unsubstituted isatin. This enhanced lipophilicity can improve membrane permeability, potentially leading to better cellular uptake and increased bioavailability.[4]

  • Electronic Effects: Fluorine is a highly electronegative atom and acts as a weak electron-withdrawing group through induction, while bromine is less electronegative but has a larger atomic radius. These substitutions will alter the electron density of the aromatic ring, which can affect the molecule's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions.

Comparative Biological Activities

Halogenated isatins have demonstrated significant potential as anticancer agents. The position and nature of the halogen substituent play a crucial role in their cytotoxic efficacy.

  • Bromine Substitution: 5-Bromo-isatin derivatives have shown potent anticancer activity against various cell lines.[15] The bromine atom at the 5-position is often associated with enhanced cytotoxicity.

  • Fluorine Substitution: Fluorinated isatins have also been extensively studied for their anticancer properties. The introduction of fluorine can lead to improved binding affinity to target enzymes and enhanced metabolic stability.[16]

Based on these trends, 5-Bromo-4,6-difluoroindoline-2,3-dione is hypothesized to exhibit significant cytotoxic activity. The combination of bromine at the 5-position and fluorine at the 4- and 6-positions presents a unique substitution pattern that warrants further investigation.

Table 1: Comparative Cytotoxicity (IC50, µM) of Halogenated Isatin Derivatives Against Various Cancer Cell Lines

Isatin DerivativeCancer Cell LineIC50 (µM)Reference
Hypothetical 5-Bromo-4,6-difluoroindoline-2,3-dione VariousData Not Available
5-Bromo-isatinK562 (Leukemia)2.32[2]
5,7-Dibromo-6-fluoro-isatinK562 (Leukemia)1.75[2]
5,7-Dibromo-6-fluoro-isatinHepG2 (Liver)3.20[2]
N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatinK562 (Leukemia)0.03[11]
5-PhenylisatinHepG2 (Liver)0.96[11]

Note: The IC50 values are presented to illustrate the range of activities observed for different halogenated isatins and are not directly comparable without standardized experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18][19]

Workflow Diagram

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare Isatin Dilutions treatment 4. Treat Cells with Isatins compound_prep->treatment incubation 5. Incubate for 24-72h treatment->incubation mtt_add 6. Add MTT Reagent formazan_incubation 7. Incubate to Form Formazan mtt_add->formazan_incubation solubilization 8. Solubilize Formazan formazan_incubation->solubilization read_absorbance 9. Read Absorbance at 570 nm calculate_ic50 10. Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining the cytotoxicity of isatin derivatives using the MTT assay.

Step-by-Step Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the isatin compounds in culture medium. Replace the existing medium with the medium containing the test compounds. Include appropriate controls (vehicle control and untreated cells).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Isatin derivatives have also shown promising antimicrobial activity against a range of bacteria and fungi. Halogen substitution can enhance this activity.

  • Bromine Substitution: 5-Bromo-isatin derivatives have been reported to exhibit significant antibacterial and antifungal properties.[20]

  • Fluorine Substitution: Fluorinated isatins have also demonstrated potent antimicrobial effects.[16]

Given these precedents, 5-Bromo-4,6-difluoroindoline-2,3-dione is a promising candidate for antimicrobial screening. The synergistic effect of bromine and fluorine substitutions could lead to a potent antimicrobial agent.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Halogenated Isatin Derivatives

Isatin DerivativeMicroorganismMIC (µg/mL)Reference
Hypothetical 5-Bromo-4,6-difluoroindoline-2,3-dione VariousData Not Available
5-Bromo-isatin derivativeS. aureus>100[20]
5-Chloro-isatin derivativeS. aureus50[20]
Isatin-Ferrocene conjugate (5-Fluoro)T. vaginalis100% inhibition at 100 µM[1]
Isatin-Ferrocene conjugate (5-Chloro)T. vaginalis100% inhibition at 100 µM[1]

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data presented is for illustrative purposes.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[21][22]

Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound_dilution 1. Serial Dilution of Isatins inoculation 3. Inoculate Wells compound_dilution->inoculation inoculum_prep 2. Prepare Standardized Inoculum inoculum_prep->inoculation incubation 4. Incubate at 37°C for 18-24h inoculation->incubation read_results 5. Visually Inspect for Growth incubation->read_results determine_mic 6. Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of isatin derivatives.

Step-by-Step Protocol

  • Prepare Serial Dilutions: Prepare a series of twofold dilutions of the isatin compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in the same broth.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation.[2][16][23][24][25][26][27][28][29][30] Isatin derivatives have been identified as potent inhibitors of caspases, making them attractive candidates for the development of therapeutics for diseases associated with dysregulated apoptosis, such as cancer and neurodegenerative disorders.

  • Structure-Activity Relationship: The inhibitory activity of isatin sulfonamides against caspases, particularly caspase-3 and -7, has been well-studied. The isatin core mimics the peptide backbone of the natural substrate, and substitutions on the aromatic ring and the N-1 position can significantly influence potency and selectivity. Halogenation at the 7-position has been shown to be well-tolerated and can even slightly improve inhibitory potency.[27]

Given that 5-Bromo-4,6-difluoroindoline-2,3-dione possesses a halogenated aromatic ring, it is plausible that it could exhibit inhibitory activity against certain caspases. Further derivatization, such as the introduction of a sulfonamide group at the 5-position, could lead to potent and selective caspase inhibitors.

Table 3: Comparative Caspase Inhibitory Activity (IC50) of Isatin Derivatives

Isatin DerivativeCaspase TargetIC50 (nM)Reference
Hypothetical 5-Bromo-4,6-difluoroindoline-2,3-dione Caspase-3/-7Data Not Available
(S)-7-iodo-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatinCaspase-32.6[27]
(S)-7-iodo-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatinCaspase-73.3[27]
(S)-7-bromo-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatinCaspase-33.2[27]
(S)-7-bromo-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatinCaspase-74.0[27]

Future Directions and Conclusion

5-Bromo-4,6-difluoroindoline-2,3-dione represents an intriguing yet underexplored member of the isatin family. Based on the established structure-activity relationships of halogenated isatins, this compound holds significant promise as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

The lack of direct experimental data for 5-Bromo-4,6-difluoroindoline-2,3-dione underscores the need for further research. The synthesis of this compound, followed by comprehensive biological evaluation using the standardized protocols outlined in this guide, would provide valuable insights into its therapeutic potential. Comparative studies against a panel of other isatin derivatives would be crucial to elucidate the specific contribution of the 5-bromo and 4,6-difluoro substitution pattern to its biological activity.

References

Sources

Comparative

A Comparative Guide to 5-Bromo-4,6-difluoroindoline-2,3-dione and Its Non-Fluorinated Analogs: A Medicinal Chemistry Perspective

Executive Summary The isatin (1H-indole-2,3-dione) scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of compounds with diverse biological activities, including anticancer, antivi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isatin (1H-indole-2,3-dione) scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of compounds with diverse biological activities, including anticancer, antiviral, and enzyme-inhibiting properties.[1][2] Strategic functionalization of the isatin core is a key tactic for optimizing potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparison of 5-Bromo-4,6-difluoroindoline-2,3-dione against its non-fluorinated analogs, namely 5-bromoisatin and the parent isatin. We will explore how the judicious introduction of fluorine atoms dramatically alters the molecule's physicochemical properties and, consequently, its biological potential, with a specific focus on its application as a caspase inhibitor. This analysis is designed to provide researchers, scientists, and drug development professionals with a clear understanding of the rationale and experimental basis for employing multi-halogenated isatins in modern drug discovery.

The Isatin Scaffold: A Privileged Core in Drug Discovery

Isatin is an endogenous indole derivative that has garnered significant interest due to its versatile chemical reactivity and a broad spectrum of biological activities.[2][3] The core structure, featuring adjacent carbonyl groups at positions 2 and 3 and a reactive lactam nitrogen, allows for extensive structural modifications.[2] This chemical tractability has led to the development of isatin derivatives that function as potent inhibitors of various enzymes, including caspases and kinases, and exhibit antimicrobial and anticonvulsant activities.[3][4][5]

The Strategic Imperative of Halogenation

In drug design, halogenation is a frequently employed strategy to enhance the therapeutic properties of a lead compound. The introduction of a bromine atom, as in 5-bromoisatin, often increases lipophilicity and can lead to enhanced biological potency.[2][6] Studies have shown that halogenated isatins, particularly at the 5-position, are significantly more active in certain assays than the unsubstituted parent compound.[6][7]

Fluorine, however, offers a unique and powerful set of tools for the medicinal chemist.[8][9] Due to its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) and extreme electronegativity, fluorine can profoundly influence a molecule's properties without adding significant steric bulk.[10][11] Key advantages of fluorination include:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to enzymatic cleavage. Introducing fluorine at a metabolically vulnerable position can block oxidation, thereby increasing the drug's half-life and bioavailability.[10][12]

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, which can alter a compound's ionization state at physiological pH and improve its ability to cross cellular membranes.[10][11]

  • Enhanced Binding Affinity: Fluorine can participate in unique, favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can significantly increase binding affinity and potency.[13][14]

The combination of bromine at the 5-position with two fluorine atoms at the 4- and 6-positions, as seen in 5-Bromo-4,6-difluoroindoline-2,3-dione, represents a deliberate multi-halogenation strategy designed to synergistically leverage these effects.

Head-to-Head Comparison: Physicochemical Properties

The introduction of bromine and fluorine atoms systematically alters the core properties of the isatin scaffold. The strong inductive effect of the two fluorine atoms, combined with that of the bromine, significantly withdraws electron density from the aromatic ring. This electronic perturbation is central to the molecule's altered behavior.

G cluster_0 Isatin (Baseline) cluster_1 5-Bromoisatin cluster_2 5-Bromo-4,6-difluoroindoline-2,3-dione I Isatin I_prop Neutral Electron Density Moderate Lipophilicity I->I_prop BI 5-Bromoisatin I->BI + Br BI_prop Increased Lipophilicity Weak Electron Withdrawal BI->BI_prop FBDI 5-Bromo-4,6-difluoroindoline-2,3-dione BI->FBDI + 2F FBDI_prop Significantly Increased Lipophilicity Strong Electron Withdrawal Enhanced Metabolic Stability FBDI->FBDI_prop G cluster_caspase Caspase-3 Active Site CYS Cys163 Thiol (-SH) POCKET Hydrophobic Pocket (Arg64, Phe256) INHIBITOR 5-Bromo-4,6-difluoroindoline-2,3-dione C3 Carbonyl Aromatic Ring INHIBITOR:c3->CYS Reversible Covalent Bond (Hemithioketal formation) INHIBITOR:s->POCKET Enhanced Hydrophobic & π-π Stacking Interactions (due to Br, F) G start Substituted Aniline (e.g., 3,5-difluoroaniline) step1 React with Chloral Hydrate & Hydroxylamine start->step1 inter1 Isonitrosoacetanilide Intermediate step1->inter1 step2 Cyclization (Conc. H₂SO₄, Heat) inter1->step2 product Substituted Isatin (e.g., 4,6-Difluoroisatin) step2->product step3 Electrophilic Bromination (e.g., NBS or Br₂) product->step3 For Brominated Analog final_product 5-Bromo-4,6-difluoroindoline-2,3-dione step3->final_product

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 5-Bromo-4,6-difluoroindoline-2,3-dione

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 5-Bromo-4,6-difluoroindoline-2,3-dione,...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 5-Bromo-4,6-difluoroindoline-2,3-dione, a halogenated indole derivative, demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before handling 5-Bromo-4,6-difluoroindoline-2,3-dione, a thorough risk assessment is paramount. The primary routes of exposure to be controlled are inhalation, dermal contact, and ingestion[3].

  • Engineering Controls : All work with this compound, especially when in powdered form or when heating, must be conducted in a certified chemical fume hood to minimize the risk of inhaling dust or vapors[1][4][5]. The fume hood provides a physical barrier and ventilation to protect the user and the laboratory environment.

  • Personal Practices : Adherence to general safe laboratory practices is crucial. This includes prohibiting eating, drinking, or applying cosmetics in the laboratory, and always washing hands thoroughly after handling chemicals and before leaving the work area[6][7].

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of Personal Protective Equipment (PPE) is critical to prevent direct contact with 5-Bromo-4,6-difluoroindoline-2,3-dione. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Fully buttoned lab coatWork in a chemical fume hood
Running reactions and work-up Chemical safety goggles and a face shieldChemical-resistant gloves (e.g., nitrile or neoprene)Chemical-resistant lab coatWork in a chemical fume hood
Handling large quantities or potential for splashes Chemical safety goggles and a face shieldThicker chemical-resistant gloves (e.g., neoprene)Chemical-resistant apron over a lab coatWork in a chemical fume hood
Cleaning spills Chemical safety goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsRespirator with appropriate organic vapor and acid gas cartridges

Causality of PPE Choices:

  • Eye Protection : Chemical splash goggles are mandatory to protect against accidental splashes[8][9]. A face shield should be worn over goggles during procedures with a higher risk of splashing or explosion[10].

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin absorption[1][9][10]. Double gloving can provide an additional layer of protection. It is crucial to inspect gloves before each use and to remove them properly to avoid contaminating your skin[4].

  • Body Protection : A chemical-resistant lab coat protects against incidental contact[1]. For larger scale work, a chemical-resistant apron or suit may be necessary[3][9].

  • Respiratory Protection : Working in a chemical fume hood is the primary method of respiratory protection[1][11]. If there is a risk of generating dust or aerosols outside of a fume hood, a respirator with an appropriate cartridge for organic vapors and acid gases should be used[9][11].

Step-by-Step Protocol: Safe Weighing and Solution Preparation

This protocol outlines the safe handling of 5-Bromo-4,6-difluoroindoline-2,3-dione during a common laboratory procedure.

  • Preparation :

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Gather all necessary equipment: analytical balance, weigh paper, spatula, appropriate glassware, and solvent.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing :

    • Place a piece of weigh paper on the analytical balance and tare.

    • Carefully transfer the desired amount of 5-Bromo-4,6-difluoroindoline-2,3-dione onto the weigh paper using a clean spatula. Avoid creating dust.

    • Record the weight.

  • Transfer and Dissolution :

    • Carefully transfer the weighed compound into the designated glassware.

    • Add the solvent to the glassware to dissolve the compound.

    • Gently swirl or stir the mixture until the compound is fully dissolved.

  • Cleanup :

    • Dispose of the used weigh paper and any contaminated materials in the designated halogenated organic waste container.

    • Wipe down the spatula and the balance with a damp cloth, and dispose of the cloth in the solid waste container.

    • Clean all glassware thoroughly.

  • Post-Procedure :

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key stages of safely handling 5-Bromo-4,6-difluoroindoline-2,3-dione, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Risk Assessment prep_ppe Don PPE prep_risk->prep_ppe prep_hood Verify Fume Hood prep_ppe->prep_hood handling_weigh Weigh Compound prep_hood->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_react Perform Reaction handling_dissolve->handling_react cleanup_decon Decontaminate Equipment handling_react->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of 5-Bromo-4,6-difluoroindoline-2,3-dione.

Waste Disposal: A Critical Final Step

Proper waste disposal is essential to protect both laboratory personnel and the environment.

  • Segregation : All waste contaminated with 5-Bromo-4,6-difluoroindoline-2,3-dione must be collected in a designated, clearly labeled "Halogenated Organic Waste" container[12][13]. This includes contaminated solvents, solids, and disposable labware. Do not mix halogenated waste with non-halogenated waste streams[12].

  • Container Management : Waste containers must be kept closed except when adding waste, and they should be stored in a well-ventilated area, away from incompatible materials[13].

  • Disposal Request : Follow your institution's procedures for hazardous waste pickup. Ensure the waste container is properly labeled with its contents[12].

By adhering to these guidelines, researchers can confidently and safely work with 5-Bromo-4,6-difluoroindoline-2,3-dione, fostering a culture of safety and responsibility in the laboratory.

References

  • Benchchem. Navigating the Safe Disposal of 6,7-dichloro-2,3-dihydro-1H-indole: A Procedural Guide.
  • U.S. Environmental Protection Agency. Personal Protective Equipment.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • 3M. Polycyclic Aromatic Hydrocarbons.
  • Sigma-Aldrich. Safety Data Sheet.
  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.
  • Fisher Scientific. Safety Data Sheet.
  • Thermo Fisher Scientific. Safety Data Sheet.
  • National Institutes of Health, Office of Research Services. Safe Laboratory Practices & Procedures.
  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • DC Fine Chemicals. The importance of Personal Protective Equipment in the handling of chemicals.
  • Thermo Fisher Scientific. Safety Data Sheet.
  • TCI Chemicals. Safety Data Sheet.
  • Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals.
  • Pharmaguideline. SOP for Safety in Laboratory.
  • NextGen Protocols. Guidelines for Safe Laboratory Practices.
  • Thermo Fisher Scientific. Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet.
  • International Laboratory USA. 5-BROMO-4,6-DIFLUOROINDOLINE-2,3-DIONE.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Vanderbilt University. Halogenated Solvents.
  • Oil WORX. Halogenated Wastes.

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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